molecular formula C15H24O B1673632 Khusimol CAS No. 16223-63-5

Khusimol

Número de catálogo: B1673632
Número CAS: 16223-63-5
Peso molecular: 220.35 g/mol
Clave InChI: OOYRHNIVDZZGQV-BHPKHCPMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Khusimol has been reported in Chrysopogon zizanioides with data available.
a non-peptide molecule isolated from Vetiveria zizanioides;  a sesquiterpene alcohol;  inhibits the binding of vasopressin to rat liver vasopressin V(1a) receptors;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

16223-63-5

Fórmula molecular

C15H24O

Peso molecular

220.35 g/mol

Nombre IUPAC

[(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-tricyclo[6.2.1.01,5]undecanyl]methanol

InChI

InChI=1S/C15H24O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h11-13,16H,1,4-9H2,2-3H3/t11-,12-,13-,15+/m1/s1

Clave InChI

OOYRHNIVDZZGQV-BHPKHCPMSA-N

SMILES isomérico

CC1([C@@H]2CC[C@]3(C2)[C@H](CC[C@@H]3C1=C)CO)C

SMILES canónico

CC1(C2CCC3(C2)C(CCC3C1=C)CO)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Khusimol; 

Origen del producto

United States

Foundational & Exploratory

The Core of Vetiver's Aroma: An In-depth Technical Guide to Khusimol Biosynthesis in Vetiveria zizanioides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiveria zizanioides (L.) Nash, commonly known as vetiver, is a perennial grass prized for its intricate and tenacious root system, which is the source of a highly valued essential oil. This oil, a complex mixture of over 150 sesquiterpenoids, is a staple in the fragrance industry, lending its characteristic woody, earthy, and sweet notes to numerous perfumes. A key contributor to this distinctive aroma is khusimol, a tricyclic sesquiterpene alcohol.[1][2][3] Understanding the biosynthetic pathway of this compound is not only of fundamental scientific interest but also opens avenues for metabolic engineering and synthetic biology approaches to ensure a sustainable supply of this important fragrance molecule. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in Vetiveria zizanioides, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies.

The this compound Biosynthesis Pathway: From Precursor to Product

The biosynthesis of this compound, a C15 sesquiterpenoid, originates from the ubiquitous isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. The core pathway to this compound can be delineated into two principal enzymatic steps: the cyclization of a linear precursor to form the characteristic carbon skeleton, followed by a specific oxidation reaction.

Step 1: Cyclization of Farnesyl Pyrophosphate by Zizaene Synthase

The journey to this compound begins with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 linear precursor, (2E,6E)-farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase. The first committed step in this compound biosynthesis is the intricate cyclization of FPP to form the tricyclic olefin, (+)-zizaene.[4][5] This complex rearrangement is catalyzed by a single enzyme, (+)-zizaene synthase (ZS) .[5]

Zizaene synthase belongs to the terpene synthase (TPS) family of enzymes, which are known for their ability to generate a vast diversity of cyclic and acyclic hydrocarbon skeletons from simple isoprenoid pyrophosphates. The reaction mechanism of zizaene synthase is thought to proceed through a series of carbocationic intermediates, initiated by the ionization of the diphosphate group from FPP.

Step 2: Oxidation of (+)-Zizaene by a Cytochrome P450 Monooxygenase

The final step in the biosynthesis of this compound is the stereospecific hydroxylation of (+)-zizaene at the C-12 position. This oxidation reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) .[6][7] While the specific CYP responsible for this transformation in Vetiveria zizanioides has not yet been fully characterized, evidence from studies on the biosynthesis of other sesquiterpenoids strongly suggests the involvement of a CYP enzyme.[7][8][9] These enzymes are heme-thiolate proteins that typically require a partnering cytochrome P450 reductase (CPR) to transfer electrons from NADPH for the activation of molecular oxygen.

Regulation of this compound Biosynthesis: The Role of Jasmonate Signaling

The production of sesquiterpenoids in plants is often induced in response to biotic and abiotic stresses. A key signaling molecule involved in these defense responses is jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA) . Elicitation with MeJA has been shown to upregulate the expression of genes involved in terpenoid biosynthesis, leading to increased accumulation of the final products.[5][10] It is therefore highly probable that the jasmonate signaling pathway plays a crucial role in regulating the biosynthesis of this compound in Vetiveria zizanioides.

The signaling cascade is initiated by the perception of a stimulus, leading to the biosynthesis of JA. JA is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the interaction between a JAZ (Jasmonate ZIM-domain) repressor protein and an F-box protein (such as COI1), leading to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (TFs), such as MYC2, which can then activate the expression of target genes, including those encoding terpene synthases and cytochrome P450s.

Quantitative Data

The following tables summarize key quantitative data from studies on zizaene synthase and the production of (+)-zizaene.

ParameterValueReference
Zizaene Synthase (recombinant, SUMO-fused)
Molecular Mass~64 kDa[5]
Optimal pH~7.5[9]
Optimal Temperature~35°C[9]
KM for FPP1.11 µM[11]
kcat2.95 min-1[11]
Metabolic Engineering of E. coli for (+)-Zizaene Production
Titer with endogenous MEP pathway and codon-optimized ZS~0.5 mg/L[4][12]
Titer with addition of mevalonate pathway~1.35 mg/L[4][12]
Titer with optimized promoter for ZS expression~9.7 mg/L[4][12]
Titer with multi-plasmid ZS expression~12.6 mg/L[4][12]
Final optimized titer in fermentation25.09 mg L-1[12]
Effect of Elicitors on Vetiver Essential Oil and this compound Content
Increase in this compound content with 120 mg/L irradiated sodium alginate30.1%[6]
Increase in this compound yield with 120 mg/L irradiated sodium alginate92.6%[6]
This compound content in essential oil from different accessions18.97% to 25.02%[13]

Experimental Protocols

Heterologous Expression and Purification of Zizaene Synthase

A common method for producing and characterizing zizaene synthase involves its heterologous expression in Escherichia coli. To improve solubility and facilitate purification, the zizaene synthase gene is often fused with a tag, such as the Small Ubiquitin-like Modifier (SUMO).[5][11]

  • Gene Cloning: The coding sequence for zizaene synthase from V. zizanioides is codon-optimized for expression in E. coli and cloned into an expression vector, such as pET, with an N-terminal His6-SUMO tag.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and then protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis and Purification: Cells are harvested by centrifugation and lysed by sonication in a buffer containing lysozyme and DNase I. The soluble fraction is clarified by centrifugation and applied to a Ni2+-IMAC (Immobilized Metal Affinity Chromatography) column. The column is washed, and the His6-SUMO-ZS protein is eluted with an imidazole gradient.

  • Tag Cleavage and Final Purification: The SUMO tag can be cleaved by a specific SUMO protease. A second Ni2+-IMAC step can be performed to remove the cleaved tag and any uncleaved protein, with the purified zizaene synthase collected in the flow-through.

Enzyme Assays for Zizaene Synthase

The activity of purified zizaene synthase is determined by incubating the enzyme with its substrate, FPP, and analyzing the products by gas chromatography-mass spectrometry (GC-MS).

  • Reaction Mixture: A typical assay mixture contains the purified enzyme in a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent metal cofactor (e.g., 10 mM MgCl2), and the substrate FPP.

  • Incubation: The reaction is initiated by the addition of FPP and incubated at the optimal temperature (e.g., 35°C) for a defined period.

  • Product Extraction: The reaction is stopped, and the hydrocarbon products are extracted with an organic solvent, such as hexane or pentane.

  • GC-MS Analysis: The organic extract is analyzed by GC-MS. The identity of (+)-zizaene is confirmed by comparing its mass spectrum and retention time with an authentic standard. Quantitative analysis is performed by integrating the peak area and comparing it to a standard curve.

Analysis of Vetiver Essential Oil by GC-MS

The chemical composition of vetiver essential oil, including the quantification of this compound, is typically determined by GC-MS.[14]

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

  • GC Separation: An aliquot of the diluted sample is injected into a gas chromatograph equipped with a capillary column suitable for separating terpenes (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points.

  • MS Detection: The separated compounds are detected by a mass spectrometer. The mass spectra are recorded, and compounds are identified by comparing their spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • Quantification: The relative abundance of each component is calculated based on the area of its corresponding peak in the chromatogram.

Mandatory Visualizations

Khusimol_Biosynthesis_Pathway IPP Isopentenyl Pyrophosphate (IPP) invis1 IPP->invis1 DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->invis1 FPP Farnesyl Pyrophosphate (FPP) Zizaene (+)-Zizaene FPP->Zizaene Zizaene Synthase (ZS) This compound This compound Zizaene->this compound Cytochrome P450 (CYP) + O2, NADPH invis1->FPP FPP Synthase invis2 Jasmonate_Signaling_Pathway Stimulus Biotic/Abiotic Stress JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_biosynthesis->JA_Ile COI1 COI1 (F-box protein) JA_Ile->COI1 promotes interaction JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses COI1->JAZ targets for degradation Genes Terpenoid Biosynthesis Genes (ZS, CYP, etc.) TF->Genes activates transcription Khusimol_prod This compound Production Genes->Khusimol_prod Experimental_Workflow_ZS_Characterization Cloning Cloning of ZS gene into expression vector (with SUMO-tag) Expression Heterologous expression in E. coli Cloning->Expression Lysis Cell lysis and clarification Expression->Lysis Purification1 Ni-IMAC Purification Lysis->Purification1 Cleavage SUMO-tag cleavage Purification1->Cleavage Purification2 Second Ni-IMAC Purification Cleavage->Purification2 Enzyme_Assay Enzyme Assay with FPP Purification2->Enzyme_Assay GCMS Product analysis by GC-MS Enzyme_Assay->GCMS Kinetics Kinetic parameter determination GCMS->Kinetics

References

Physical and chemical properties of Khusimol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khusimol, a naturally occurring sesquiterpene alcohol found in vetiver oil, has garnered significant interest in the scientific community for its unique chemical structure and biological activity. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its interaction with the vasopressin V1a receptor signaling pathway. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Introduction

This compound is a tricyclic sesquiterpenoid that is a major constituent of the essential oil extracted from the roots of the vetiver plant (Chrysopogon zizanioides)[1]. Initially discovered in 1966 by D. C. Umarani, it was isolated using distillation and column chromatography[1]. Its complex polycyclic structure and the presence of a primary alcohol functional group make it an interesting target for chemical synthesis and modification[2]. Beyond its use in the fragrance industry, this compound has been identified as a non-peptide competitive inhibitor of vasopressin V1a receptors, suggesting potential therapeutic applications[3][4]. This guide aims to consolidate the current knowledge on this compound for professionals in research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name [(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-tricyclo[6.2.1.0¹˒⁵]undecanyl]methanol[5][6]
Synonyms Khusenol, Tricyclovetivenol[7]
CAS Number 16223-63-5[1][7]
Molecular Formula C₁₅H₂₄O[5][7]
Molecular Weight 220.35 g/mol [5][7]
Appearance Oily liquid
Solubility Soluble in organic solvents; Insoluble in water[2]
Table 2: Physical Properties of this compound
PropertyValueReference(s)
Boiling Point 150 °C at 0.02 mmHg; 313.2 °C at 760 mmHg[7]
Density 0.974 g/cm³ - 1.02 g/cm³[7]
Refractive Index 1.529[7]
Flash Point 119.7 °C[7]

Spectral Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the complex structure of this compound.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference(s)
4.73s1.5-1.8Vinyl methylene proton[5]
4.60s1.5-1.8Vinyl methylene proton[5]
3.74dd6.3, 10.3-CH₂OH proton[5]
3.47dd7.7, 10.3-CH₂OH proton[5]
1.08s-Tertiary methyl group[5]
1.05s-Tertiary methyl group[5]
Chemical Shift (δ) ppmCarbon TypeReference(s)
158.1C[5]
107.9CH₂[5]
66.4CH₂[5]
53.2CH[5]
49.3CH[5]
48.7CH[5]
48.4C[5]
40.3C[5]
35.8CH₂[5]
33.3CH₂[5]
28.4CH₃[5]
26.5CH₂[5]
26.0CH₃[5]
25.4CH₂[5]
25.1CH₂[5]
Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups in the this compound molecule.

Wavenumber (cm⁻¹)Functional GroupReference(s)
3389O-H stretch (alcohol)[2]
2964, 2872, 2850C-H stretch (alkane)[2]
1650C=C stretch (alkene)[2]
Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify this compound in vetiver oil extracts[8]. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Experimental Protocols

Isolation of this compound from Vetiver Oil

The following protocol details the isolation of this compound from vetiver oil using column chromatography.

Materials:

  • Vetiver oil

  • Silica gel (for column chromatography)

  • Solvents: n-hexane, ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel GF254)

  • Vanillin-sulfuric acid spray reagent

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Fractionation of Vetiver Oil:

    • Prepare a silica gel column.

    • Apply the vetiver oil to the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity[5].

  • Monitoring Fractions:

    • Collect fractions of the eluate.

    • Monitor the fractions using TLC with a mobile phase of n-hexane:ethyl acetate (9:1)[5].

    • Visualize the spots on the TLC plates by spraying with vanillin-sulfuric acid reagent and heating at 105°C for 5-10 minutes[5][9].

  • Sub-fractionation:

    • Combine the fractions containing the target compound (identified by its Rf value on TLC).

    • Perform a second column chromatography on the combined fractions for further purification[5].

  • Characterization:

    • Analyze the purified isolate using NMR, IR, and MS to confirm its identity as this compound[5].

experimental_workflow vetiver_oil Vetiver Oil column_chromatography Column Chromatography (Silica Gel, n-hexane:ethyl acetate gradient) vetiver_oil->column_chromatography tlc_monitoring TLC Monitoring (n-hexane:ethyl acetate 9:1, vanillin-sulfuric acid) column_chromatography->tlc_monitoring fraction_pooling Pooling of this compound-rich Fractions tlc_monitoring->fraction_pooling subfractionation Sub-fractionation (Column Chromatography) fraction_pooling->subfractionation characterization Structural Characterization (NMR, IR, MS) subfractionation->characterization This compound Purified this compound characterization->this compound

Caption: Workflow for the isolation and purification of this compound from vetiver oil.

Biological Activity and Signaling Pathway

This compound has been identified as a competitive inhibitor of the vasopressin V1a receptor, with a Ki of 50 µM[3][4]. Vasopressin V1a receptors are G-protein coupled receptors that play a crucial role in various physiological processes.

Upon binding of an agonist like vasopressin, the V1a receptor activates several downstream signaling pathways, primarily through the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The V1a receptor can also stimulate phospholipase A₂ (PLA₂) and phospholipase D (PLD) through receptor-operated calcium channels[10]. As a competitive inhibitor, this compound likely binds to the same site as vasopressin, preventing the initiation of this signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 ROCC Receptor-Operated Ca²⁺ Channel V1aR->ROCC Activates PLC PLC Gq11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes PLA2 PLA₂ AA Arachidonic Acid PLA2->AA Produces PLD PLD PA Phosphatidic Acid PLD->PA Produces Ca_influx Ca²⁺ Influx ROCC->Ca_influx Vasopressin Vasopressin Vasopressin->V1aR Binds & Activates This compound This compound This compound->V1aR Competitively Inhibits IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_influx->PLA2 Ca_influx->PLD

Caption: this compound's inhibitory action on the Vasopressin V1a receptor signaling pathway.

Conclusion

This compound presents a fascinating subject for chemical and pharmacological research. This guide has provided a detailed summary of its physical and chemical properties, along with established protocols for its isolation and characterization. The elucidation of its role as a vasopressin V1a receptor antagonist opens avenues for further investigation into its potential therapeutic applications. The data and visualizations presented herein are intended to serve as a valuable resource for researchers and professionals dedicated to advancing the fields of natural product chemistry and drug discovery.

References

Khusimol molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Sesquiterpenoid Alcohol Khusimol, its Physicochemical Properties, and its Interaction with the Vasopressin V1a Receptor.

This technical guide provides a comprehensive overview of this compound, a sesquiterpenoid alcohol of interest to researchers in pharmacology and drug development. This document details its molecular characteristics, its known biological target, and relevant experimental methodologies.

Core Molecular and Physicochemical Data

This compound is a naturally occurring sesquiterpene alcohol found in vetiver oil.[1] Its fundamental properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C15H24O[2][3][4]
Molecular Weight 220.35 g/mol [2][3][5]
CAS Number 16223-63-5[2][3][5]
Synonyms Khusenol, Tricyclovetivenol
Biological Activity Competitive inhibitor of the vasopressin V1a receptor
Inhibition Constant (Ki) 50 µM

Quantitative Analysis of this compound Content in Vetiveria zizanioides

The following table presents data on the concentration of this compound in the roots of Vetiveria zizanioides following varied post-harvest drying times. This information is crucial for optimizing extraction protocols.

Drying Time (hours)This compound Content (mg/100g of root)
01.95 ± 0.02
62.15 ± 0.02
122.30 ± 0.03
242.81 ± 0.01
361.72 ± 0.03
481.38 ± 0.02

Experimental Protocols

Detailed methodologies for the isolation of this compound and the characterization of its binding affinity to the vasopressin V1a receptor are provided below.

Isolation of this compound from Vetiver Oil

This protocol is adapted from established chromatographic techniques for the purification of this compound from vetiver essential oil.

Workflow for this compound Isolation

G cluster_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Analysis and Identification vetiver_oil Vetiver Oil tlc 1. TLC Analysis (Mobile Phase Optimization) vetiver_oil->tlc Load sample column_chromatography 2. Column Chromatography (Silica Gel, Gradient Elution) tlc->column_chromatography Optimized Mobile Phase fraction_collection 3. Fraction Collection column_chromatography->fraction_collection tlc_monitoring 4. TLC Monitoring of Fractions fraction_collection->tlc_monitoring nmr_spectroscopy 5. NMR Spectroscopy (Structure Elucidation) tlc_monitoring->nmr_spectroscopy Combine Fractions with Target Compound pure_this compound Pure this compound nmr_spectroscopy->pure_this compound

Caption: Workflow for the isolation of this compound.

Materials:

  • Vetiver essential oil

  • Silica gel 60 (for column chromatography)

  • TLC plates (Silica gel GF254)

  • n-hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Vanillin-sulfuric acid spray reagent

  • Standard laboratory glassware for chromatography

Procedure:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of vetiver oil in a suitable solvent (e.g., n-hexane).

    • Spot the dissolved oil onto a TLC plate.

    • Develop the plate using various ratios of n-hexane and ethyl acetate to determine the optimal mobile phase for separation. A common starting point is a 9:1 ratio of n-hexane to ethyl acetate.

    • Visualize the separated components by spraying with vanillin-sulfuric acid reagent and heating.

  • Column Chromatography:

    • Prepare a chromatography column with silica gel 60 slurried in n-hexane.

    • Load the vetiver oil onto the top of the silica gel bed.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity.

    • Collect fractions of the eluate.

  • Fraction Monitoring and Pooling:

    • Monitor the collected fractions using TLC with the optimized mobile phase.

    • Identify the fractions containing the compound of interest (this compound) by comparing with a reference standard if available, or by identifying the major component with the expected Rf value.

    • Pool the fractions that contain pure this compound.

  • Structure Elucidation:

    • Evaporate the solvent from the pooled fractions to obtain the isolated compound.

    • Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Vasopressin V1a Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the vasopressin V1a receptor.

Workflow for V1a Receptor Binding Assay

G cluster_prep Assay Preparation cluster_incubation Binding Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis membranes Prepare Membranes (HEK-293 cells expressing hV1aR) incubation Incubate Membranes, Radioligand, and this compound (or buffer) membranes->incubation reagents Prepare Reagents (Radioligand, this compound dilutions) reagents->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation competition_curve Generate Competition Curve scintillation->competition_curve ki_calculation Calculate Ki Value competition_curve->ki_calculation

Caption: Workflow for a competitive binding assay.

Materials:

  • Membrane preparation from HEK-293 cells stably expressing the human vasopressin V1a receptor.

  • Radioligand: e.g., [³H]-Arginine Vasopressin or a selective V1a antagonist radioligand.

  • This compound stock solution and serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen membrane preparation on ice.

    • Resuspend the membranes in assay buffer to a final protein concentration of 20-40 µg per well.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled V1a receptor antagonist (e.g., 1 µM Arginine Vasopressin).

      • Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine using a cell harvester.

    • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Molecular Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the binding of arginine vasopressin (AVP) to the vasopressin V1a receptor (V1aR). The V1aR is a G protein-coupled receptor (GPCR) that, upon activation by AVP, initiates a well-defined signaling cascade.

Vasopressin V1a Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the V1a receptor is depicted below. This compound, as a competitive antagonist, prevents the initiation of this cascade by AVP.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a Receptor (GPCR) AVP->V1aR Binds and Activates This compound This compound This compound->V1aR Competitively Inhibits Gq Gq/11 protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular [Ca²⁺] PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Glycogenolysis) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: V1a receptor signaling pathway and this compound's point of inhibition.

References

A Technical Guide to the Spectral Data of Khusimol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for Khusimol, a significant sesquiterpene alcohol found in vetiver oil. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition, to support research and development activities.

Chemical Structure and Properties

This compound is a tricyclic sesquiterpenoid with the molecular formula C₁₅H₂₄O.[1] Its structure comprises a complex fused ring system with a primary alcohol functional group.

IUPAC Name: [(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-tricyclo[6.2.1.0¹,⁵]undecanyl]methanol Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol [2]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including NMR, IR, and MS.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of this compound have been unambiguously assigned.[3][4][5]

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.73s1.5-1.8=CH₂
4.60s1.5-1.8=CH₂
3.74dd6.3, 10.3-CH₂OH
3.47dd7.7, 10.3-CH₂OH
1.08s-CH₃
1.05s-CH₃

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon Type
155.1C
104.1CH₂
66.2CH₂
50.1CH
48.9C
42.5CH
39.1CH₂
36.4C
32.1CH₂
30.9CH₂
29.8CH₂
28.1CH₃
25.9CH
22.8CH₂
21.7CH₃

Note: The data presented is consistent with that reported in the literature, which in turn references the work of Rao and Gal (1994) as a primary source for the NMR assignments.[1]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)
C-H Stretch (Alkanes)2850-3000
C=C Stretch (Alkene)1640-1680
C-O Stretch (Primary Alcohol)~1050
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The analysis of vetiver oil constituents is often performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
220[M]⁺ (Molecular Ion)
202[M - H₂O]⁺
187[M - H₂O - CH₃]⁺

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the essential oil of vetiver (Vetiveria zizanioides) roots.[1]

G cluster_extraction Extraction cluster_purification Purification Vetiver Roots Vetiver Roots Hydrodistillation Hydrodistillation Vetiver Roots->Hydrodistillation Steam Vetiver Essential Oil Vetiver Essential Oil Hydrodistillation->Vetiver Essential Oil Column Chromatography Column Chromatography Vetiver Essential Oil->Column Chromatography Silica Gel Fractions Fractions Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Monitoring Pure this compound Pure this compound TLC Analysis->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis

Caption: Workflow for the isolation of this compound.

The process involves hydrodistillation of vetiver roots to obtain the essential oil. The essential oil is then subjected to column chromatography on silica gel. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to isolate pure this compound.[1]

Spectroscopic Analysis

G cluster_analysis Spectroscopic Techniques Pure this compound Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Pure this compound->NMR IR IR Spectroscopy Pure this compound->IR MS Mass Spectrometry (GC-MS) Pure this compound->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula

Caption: Spectroscopic analysis workflow for this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Mass Spectrometry: Mass spectra are generally acquired using a GC-MS system. The sample is introduced into the gas chromatograph for separation, and the eluting components are subsequently ionized and analyzed by the mass spectrometer. Electron ionization (EI) is a common method used for fragmentation.

Conclusion

This technical guide provides a consolidated resource for the spectral data of this compound, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed NMR, IR, and MS data, coupled with the experimental protocols, offer a foundational understanding for the identification, characterization, and further investigation of this important sesquiterpene.

References

Solubility of Khusimol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of khusimol, a sesquiterpene alcohol found in vetiver oil, in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates known qualitative information and presents detailed experimental protocols for its determination. This information is critical for researchers and professionals involved in the extraction, purification, formulation, and drug development of this compound and related compounds.

Introduction to this compound

This compound is a tricyclic sesquiterpenoid alcohol with the molecular formula C₁₅H₂₄O.[1][2] It is a major component of vetiver oil, an essential oil known for its characteristic woody and earthy aroma.[3] this compound's structure, featuring a hydroxyl group, imparts a degree of polarity that influences its solubility in different media. Understanding its solubility is a fundamental prerequisite for its application in various scientific and industrial fields, including pharmaceuticals and perfumery.

Qualitative Solubility of this compound

Based on available literature, this compound is generally described as an oily liquid that is immiscible with water but soluble in organic solvents.[3] Methanol is frequently cited as a suitable solvent for the extraction of this compound from vetiver oil.[3] Furthermore, the essential oil of vetiver, which contains a significant percentage of this compound, has been noted to be soluble in acetone, benzene, methanol, and dichloromethane. While these observations provide a qualitative understanding, precise quantitative data is necessary for controlled experimental and industrial processes.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventQualitative SolubilitySource
Polar Protic MethanolSoluble[3]
EthanolLikely SolubleInferred from general properties
Polar Aprotic AcetoneSolubleInferred from vetiver oil solubility
DichloromethaneSolubleInferred from vetiver oil solubility
Non-Polar n-HexaneSoluble (at least 1 mg/mL)[1]
BenzeneSolubleInferred from vetiver oil solubility
Aqueous WaterImmiscible[3]

Note: "Inferred" solubility is based on the reported solubility of vetiver oil, of which this compound is a major constituent.

Experimental Protocols for Determining this compound Solubility

The absence of specific quantitative solubility data necessitates the use of established analytical methods for its determination. The following protocols are adapted from standard methodologies for assessing the solubility of organic compounds and natural products.

Gravimetric Method (Shake-Flask)

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of purified this compound and add it to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., PTFE) may be necessary.

  • Solvent Evaporation and Quantification:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., a watch glass or beaker).

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.

    • Once the solvent is completely removed, reweigh the container with the dried this compound residue.

  • Calculation of Solubility:

    • The solubility is calculated using the following formula:

      Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds that possess a chromophore or can be derivatized to be chromophoric. It is often faster than the gravimetric method.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard solution at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer, or analyze by High-Performance Liquid Chromatography (HPLC) to generate a calibration curve (absorbance or peak area vs. concentration).

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound.

  • Sample Preparation and Analysis:

    • After equilibration and phase separation (Step 2 of the gravimetric method), carefully withdraw an aliquot of the supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer or analyze by HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_grav Gravimetric Analysis cluster_spec Spectroscopic Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Seal container B->C D Agitate at constant temperature C->D E Equilibrate (24-48h) D->E F Cease agitation and allow to settle E->F G Withdraw known volume of supernatant F->G H Filter (optional) G->H I Transfer supernatant to pre-weighed container H->I N Dilute supernatant H->N J Evaporate solvent I->J K Weigh container with residue J->K L Calculate Solubility K->L M Prepare calibration curve O Measure absorbance/peak area N->O P Determine concentration from curve O->P Q Calculate Solubility (with dilution factor) P->Q

Caption: Workflow for determining the solubility of this compound.

Conclusion

While the existing body of scientific literature provides a qualitative understanding of this compound's solubility in organic solvents, there is a clear need for quantitative data to support its development and application. The experimental protocols detailed in this guide offer robust and reliable methods for researchers to determine the precise solubility of this compound in a range of organic solvents. The generation of such data will be invaluable for optimizing extraction procedures, designing effective purification strategies, and formulating novel products containing this important sesquiterpene alcohol. It is recommended that solubility studies be conducted across a range of temperatures to fully characterize the thermodynamic properties of this compound dissolution.

References

Methodological & Application

Application Notes and Protocols for Khusimol Extraction from Vetiver Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiver (Chrysopogon zizanioides), a perennial grass native to India, is renowned for its aromatic roots which are the source of a highly valued essential oil. This oil, rich in sesquiterpenoids, is a staple in the fragrance industry and is also investigated for its potential therapeutic properties. One of the key bioactive constituents of vetiver oil is khusimol, a tricyclic sesquiterpene alcohol. The concentration of this compound can vary significantly depending on the geographical origin of the vetiver, post-harvest treatment of the roots, and the extraction method employed.[1][2] This document provides detailed protocols for the extraction of this compound from vetiver roots using various methods, along with comparative data to aid in the selection of the most suitable technique for specific research and development needs.

Pre-Extraction Processing of Vetiver Roots

Proper preparation of the vetiver roots is crucial for efficient extraction of this compound.

1. Harvesting and Cleaning: Vetiver roots are typically harvested 15-18 months after planting, preferably during the dry season to ensure optimal oil quality.[2] After harvesting, the roots should be thoroughly washed with water to remove soil and other debris.

2. Drying: The cleaned roots should be dried to reduce moisture content. One study found that drying the roots at room temperature for 24 hours after harvesting resulted in the highest concentration of this compound.[3][4] Prolonged drying (beyond 24 hours) can lead to a decrease in this compound content due to the loss of volatile compounds and potential chemical degradation.[3][4]

3. Size Reduction: To increase the surface area for extraction, the dried roots should be cut into small pieces or crushed.[5] For some methods like steam distillation, cutting the roots into 2.5 cm to 5 cm lengths can improve oil recovery.[2] For solvent extraction, the roots can be pulverized into a fine powder.[6]

Extraction Protocols

Several methods can be employed to extract this compound from vetiver roots, each with its own advantages and disadvantages in terms of yield, purity, cost, and environmental impact. The primary methods include hydrodistillation, steam distillation, solvent extraction, and supercritical fluid extraction (SFE).[7]

Protocol 1: Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.

Methodology:

  • Place 350 g of well-dried and chopped vetiver roots into a Clevenger-type apparatus.[8]

  • Add a sufficient amount of water to immerse the roots completely. Soaking the roots in water for 18-20 hours prior to distillation can soften the plant material and facilitate the release of oil.[2]

  • Heat the mixture to boiling. The steam and volatilized essential oil will rise into the condenser.

  • Continue the distillation for a prolonged period, typically ranging from 10 to 24 hours, as the most valuable components of vetiver oil, including this compound, are found in the high-boiling fractions.[2][9]

  • The condensed mixture of water and oil is collected in a separator, where the oil, being less dense, will form a layer on top of the water.

  • Carefully separate the oil from the water.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the purified oil in a sealed, airtight container, preferably in a cool and dark place.[5]

Protocol 2: Steam Distillation

Steam distillation is a more commercially accepted method that offers better control over the extraction process compared to hydrodistillation.

Methodology:

  • Prepare the vetiver roots as described in the pre-extraction processing section.

  • Place the prepared root material into the distillation still.

  • Inject high-pressure steam (e.g., 3 bar) into the still, passing it through the root material.[5][10] This process ruptures the plant's cell structures, releasing the essential oil.[5]

  • The mixture of steam and volatilized oil is then passed through a condenser.[5]

  • The condensate, a mixture of oil and water, is collected in a separator.[5]

  • Allow the oil and water to separate based on their immiscibility and density difference.

  • Collect, filter, and refine the separated essential oil to achieve high purity.[5]

  • Store the final product in airtight, UV-protected containers to preserve its quality.[5]

Protocol 3: Solvent Extraction

Solvent extraction can yield a higher amount of extract compared to distillation methods and can be performed using various solvents.

Sub-Protocol 3.1: Maceration

Methodology:

  • Weigh 50 g of crushed, dried vetiver roots.[3]

  • Place the root material in a suitable vessel and add 500 ml of methanol.[3] Methanol is a polar solvent that can effectively extract components from the oil sacs within the vetiver roots.[3]

  • Allow the maceration to proceed for 24 hours.[3]

  • After 24 hours, filter the mixture to separate the methanol extract from the solid root material.[3]

  • The resulting filtrate contains the extracted compounds, including this compound. Further purification steps, such as solvent evaporation and chromatography, may be necessary to isolate this compound.

Sub-Protocol 3.2: Soxhlet Extraction

Methodology:

  • Place a thimble containing the pulverized, dried vetiver root material into a Soxhlet extractor.[6]

  • Fill the round-bottom flask with a suitable solvent, such as hexane or ethanol.[10][11]

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the thimble containing the root material.

  • The solvent will extract the desired compounds from the roots and, once the extractor is full, will siphon back into the boiling flask.

  • Continue this process for a set duration, for example, 5 hours.[11]

  • After extraction, evaporate the solvent to obtain the crude extract containing this compound.

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO2) is a modern, "green" extraction technique that offers several advantages over traditional methods, including the absence of toxic residual solvents and the ability to operate at lower temperatures, which prevents the degradation of thermolabile compounds.[12]

Methodology:

  • Load the ground vetiver root material into the extraction vessel.

  • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 100–300 bar and 40°C).[13]

  • Introduce the supercritical CO2 into the extraction vessel, where it acts as a solvent to extract the essential oil from the vetiver roots.

  • The addition of a co-solvent, such as ethanol (e.g., 5-10% v/v), can enhance the extraction efficiency, particularly for more polar compounds.[13]

  • The resulting mixture of supercritical CO2 and extracted oil is then passed into a separator.

  • In the separator, the pressure is reduced, causing the CO2 to return to its gaseous state and leaving behind the extracted oil.

  • The CO2 can be recycled for further extractions.

  • The collected extract can be further purified to isolate this compound.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies, providing a comparison of different extraction methods for vetiver oil and this compound.

Table 1: Comparison of Vetiver Oil Yield from Different Extraction Methods

Extraction MethodSolvent/ConditionsExtraction TimeOil Yield (%)Reference
HydrodistillationWater15 hours1.20 (v/w)[8]
HydrodistillationWater16 hours0.18 - 0.35[10]
HydrodistillationWater12 hours0.6[7]
Steam DistillationSteam20-24 hours0.4 - 0.8[2]
Solvent Extraction (Soxhlet)Hexane5 hours~1.6[10]
Solvent Extraction (Soxhlet)Hexane12 hoursup to ~2.0[10]
Supercritical Fluid Extraction (SFE)CO2 (180 bar, 40°C)-~2.3[14]
Supercritical Fluid Extraction (SFE)CO2 (190 bar, 50°C)-2.9 - 3.74[14]
Carbon Dioxide-Expanded Ethanol (CXE)CO2/Ethanol2 hours0.5[7]

Table 2: this compound Content in Vetiver Oil/Extract from Different Methods and Conditions

Extraction MethodConditionsThis compound ContentReference
Maceration (Methanol)Roots dried for 0 hr post-harvest1.95 ± 0.02 mg/100 g[3][4]
Maceration (Methanol)Roots dried for 6 hr post-harvest2.15 ± 0.02 mg/100 g[3][4]
Maceration (Methanol)Roots dried for 12 hr post-harvest2.30 ± 0.03 mg/100 g[3][4]
Maceration (Methanol)Roots dried for 24 hr post-harvest2.81 ± 0.01 mg/100 g[3][4]
Maceration (Methanol)Roots dried for 36 hr post-harvest1.72 ± 0.03 mg/100 g[3][4]
Maceration (Methanol)Roots dried for 48 hr post-harvest1.38 ± 0.02 mg/100 g[3][4]
Supercritical Fluid Extraction (SFE)CO2 with 10% ethanol14-29% higher than hydrodistillation[13]
Steam Distillation-Minimum of 14% recommended[2]
Steam Distillation-12.7%[7]
Hydrodistillation-11.11%[7]

Analysis of this compound

Accurate quantification of this compound in the extracts is essential. The following analytical techniques are commonly used:

  • Thin-Layer Chromatography (TLC)-Densitometry: This method can be used for the separation, identification, and quantification of this compound.[3] A typical mobile phase for TLC is a mixture of n-hexane and ethyl acetate (e.g., 9:1).[3] After development, the plates can be scanned to measure the area under the curve (AUC) for the this compound spot, which is then used for quantification against a standard calibration curve.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile compounds like this compound.[7] The components of the essential oil are separated based on their boiling points and polarity in the GC column and then identified based on their mass spectra. Quantification is typically performed by comparing the peak area of this compound with that of an internal or external standard.[9]

Visualization of Experimental Workflows

Khusimol_Extraction_Workflow cluster_preparation Root Preparation cluster_extraction Extraction Methods cluster_post_extraction Post-Extraction Harvest Harvest Vetiver Roots Clean Clean Roots Harvest->Clean Dry Dry Roots (e.g., 24h at RT) Clean->Dry Grind Grind/Chop Roots Dry->Grind Hydrodistillation Hydrodistillation Grind->Hydrodistillation SteamDistillation Steam Distillation Grind->SteamDistillation SolventExtraction Solvent Extraction (Maceration/Soxhlet) Grind->SolventExtraction SFE Supercritical Fluid Extraction (SFE) Grind->SFE Separate Separate Oil/Extract Hydrodistillation->Separate SteamDistillation->Separate SolventExtraction->Separate SFE->Separate Purify Purify/Dry Extract Separate->Purify Analyze Analyze for this compound (GC-MS, TLC) Purify->Analyze

Caption: General workflow for this compound extraction from vetiver roots.

SFE_Protocol cluster_sfe_process Supercritical Fluid Extraction (SFE) Protocol Load Load Ground Vetiver Roots into Extraction Vessel Pressurize Pressurize & Heat CO2 to Supercritical State Load->Pressurize AddCosolvent Add Co-solvent (optional) e.g., Ethanol Pressurize->AddCosolvent Extract Pass Supercritical CO2 through Roots Pressurize->Extract AddCosolvent->Extract Separate Depressurize in Separator to Precipitate Oil Extract->Separate Collect Collect Crude Vetiver Oil Separate->Collect

Caption: Detailed workflow for the Supercritical Fluid Extraction (SFE) of this compound.

References

High-Yield Synthesis of Khusimol Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the high-yield synthesis of Khusimol and its derivatives. This compound, a sesquiterpenoid alcohol found in vetiver oil, and its analogues are of significant interest for their potential therapeutic properties, including acting as non-peptide ligands for the vasopressin V1a receptor.

This guide covers both the total synthesis of a key this compound-related compound and methods for the derivatization of the natural product scaffold. Quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of a key synthetic workflow and a relevant biological signaling pathway are included to facilitate understanding.

I. High-Yield Total Synthesis of Zizaane Sesquiterpenoids

The complex tricyclic structure of zizaane sesquiterpenes like this compound presents a significant synthetic challenge. However, advances in synthetic methodology have enabled their efficient construction. Here, we outline a modern, high-yield enantioselective total synthesis of (+)-2-epi-ziza-6(13)en-3-one, a structurally related zizaane sesquiterpenoid, which showcases a contemporary approach to this class of molecules.

Experimental Workflow for the Enantioselective Total Synthesis of (+)-2-epi-ziza-6(13)en-3-one

Workflow: Enantioselective Synthesis of a Zizaane Sesquiterpenoid cluster_start Starting Materials cluster_core Core Synthesis cluster_end Final Product Cyclopentenone Cyclopentenone MMA Asymmetric Mukaiyama-Michael Addition Cyclopentenone->MMA SKA Silyl Ketene Acetal SKA->MMA Desilylation Desilylation MMA->Desilylation Yield: 95% Wittig Wittig Reaction Desilylation->Wittig Yield: 99% Peterson Peterson Olefination Wittig->Peterson Yield: 83% Alkynylation Alkynylation Peterson->Alkynylation Yield: 83% Dehydration Dehydration Alkynylation->Dehydration Yield: 81% PausonKhand Pauson-Khand Reaction Dehydration->PausonKhand Yield: 70% Epoxidation Epoxidation PausonKhand->Epoxidation Yield: 25% (2 steps) Hydrogenation Hydrogenation Epoxidation->Hydrogenation Yield: 75% Elimination Elimination Hydrogenation->Elimination Yield: 64% Final_Product (+)-2-epi-ziza-6(13)en-3-one Elimination->Final_Product Yield: 65%

A high-level workflow for the 11-step synthesis.
Key Experimental Protocol: Asymmetric Mukaiyama-Michael Addition

This crucial first step establishes the stereochemistry of the molecule.

Materials:

  • Cyclopentenone

  • Silyl Ketene Acetal (SKA)

  • Organocatalyst (e.g., Imidodiphosphorimidate catalyst)

  • Toluene, anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the organocatalyst (0.1 mol%) in toluene at -78 °C is added cyclopentenone (1.0 equiv.).

  • The silyl ketene acetal (1.05 equiv.) is then added dropwise, and the reaction mixture is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched, and after workup, the product is obtained with high enantiomeric excess (er 98:2) and yield (95%).

  • The resulting silyl enol ether is then desilylated by treatment with trifluoroacetic acid (1.05 equiv.) in dichloromethane at 23 °C for 10 minutes, affording the ketone product in near-quantitative yield (99%).

II. Derivatization of the this compound Scaffold

Modification of the this compound structure can lead to derivatives with altered biological activities. The primary alcohol of this compound is a key functional group for derivatization.

Table 1: High-Yield Derivatization Reactions of this compound and its Precursor, Khusinol
Starting MaterialReagent(s)ProductYield (%)Reference
KhusinolPerbenzoic acidKhusinol monoepoxide85[1]
KhusinolN-bromosuccinimide/NaOHKhusinol monoepoxide-[1]
KhusinolMercuric acetate, NaBH4Cadina-4α,10β-diol-[1]
KhusinolDry HCl gas(-)-trans-Calamenene92[1]
This compoundJones Reagent (CrO3/H2SO4/acetone)Khusimonic acid-[2]
ZizanalH2O2, KOHKhusimone-[3]
Zizaenol/Khusimone mixtureTPAP, NMOKhusimone94[3]

Yields are reported where available. "-" indicates that the yield was not specified in the cited literature.

Experimental Protocol: Oxidation of this compound to Khusimonic Acid

Materials:

  • This compound

  • Jones Reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone, anhydrous

  • Diethyl ether

Procedure:

  • A solution of this compound in acetone is cooled in an ice bath.

  • Jones reagent is added dropwise with stirring until the orange-brown color persists.

  • The reaction is stirred for an additional 2 hours at room temperature.

  • The excess oxidant is quenched by the addition of isopropanol.

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford Khusimonic acid.[2]

III. Biological Context: this compound as a Vasopressin V1a Receptor Ligand

This compound has been identified as a competitive inhibitor of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including vasoconstriction and social behavior.[1][4] Understanding this interaction is crucial for the development of this compound-based therapeutics.

Vasopressin V1a Receptor Signaling Pathway

Vasopressin V1a Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR Vasopressin V1a Receptor (GPCR) Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates Target Proteins Vasopressin Vasopressin Vasopressin->V1aR Binds and Activates This compound This compound (Antagonist) This compound->V1aR Competitively Inhibits

This compound competitively inhibits the V1a receptor.

The binding of vasopressin to the V1a receptor activates the Gq alpha subunit of the associated G-protein.[5] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG, along with calcium, activates protein kinase C (PKC).[5] This cascade ultimately leads to various cellular responses, such as smooth muscle contraction. This compound, by competitively inhibiting the initial binding of vasopressin, can modulate these downstream effects.

These protocols and application notes provide a solid foundation for researchers interested in the synthesis and biological investigation of this compound and its derivatives. The provided synthetic strategies offer routes to access these complex molecules, while the biological context highlights their potential as valuable research tools and therapeutic leads.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Khusimol Isolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of Khusimol, a sesquiterpenoid alcohol isolated from vetiver oil (Vetiveria zizanioides). This compound is a significant contributor to the characteristic aroma of vetiver oil and is of interest for its potential pharmacological activities. This document provides detailed methodologies for both reversed-phase and normal-phase preparative high-performance liquid chromatography (HPLC), enabling researchers to obtain high-purity this compound for further investigation. The protocols are designed to be a robust starting point for method development and optimization.

Introduction

Vetiver oil is a complex essential oil containing over 150 sesquiterpenoid compounds.[1] Among these, this compound is a major constituent, often comprising a significant percentage of the oil.[2] Traditional methods for the isolation of this compound have relied on column chromatography over silica gel.[3][4] While effective, these methods can be time-consuming and may not provide the high purity required for pharmaceutical and research applications. Preparative HPLC offers a more efficient and higher resolution alternative for the purification of individual components from complex mixtures like essential oils. This protocol outlines two distinct HPLC approaches for the purification of this compound, catering to different laboratory setups and downstream application requirements.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is critical for developing an effective HPLC purification strategy.

PropertyValue/DescriptionSource
Molecular Formula C₁₅H₂₄O[5]
Molecular Weight 220.35 g/mol N/A
Appearance White crystalline solid[4]
Melting Point 87 °C[4]
Polarity This compound is a sesquiterpene alcohol, making it a relatively non-polar compound with some polar character due to the hydroxyl group.[6]
Solubility Soluble in organic solvents such as petroleum ether, dichloromethane, n-hexane, and ethyl acetate.[3]
UV Absorbance Lacks a strong chromophore, suggesting optimal detection at low UV wavelengths (around 200-220 nm). Visualization on TLC plates under UV light (254 nm and 366 nm) has been reported for vetiver oil containing this compound.[5]

Experimental Protocols

Sample Preparation: Pre-purification of Vetiver Oil

Prior to preparative HPLC, it is recommended to perform an initial fractionation of the crude vetiver oil to enrich the this compound-containing fraction. This will improve the loading capacity and resolution of the subsequent HPLC step.

  • Initial Fractionation: Subject the crude vetiver oil to open column chromatography on silica gel.

  • Mobile Phase: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common system is a gradient of n-hexane and ethyl acetate.[5]

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (9:1 v/v). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).[5]

  • Pooling of Fractions: Pool the fractions containing the highest concentration of this compound.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the this compound-enriched extract.

  • Sample for HPLC: Dissolve a known concentration of the enriched extract in the initial mobile phase of the chosen HPLC method for injection.

Method 1: Reversed-Phase Preparative HPLC (RP-HPLC)

This is the recommended primary method due to its robustness and the common availability of C18 columns.

Instrumentation and Parameters:

ParameterRecommended Setting
Instrument Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Column C18, 5 or 10 µm particle size, e.g., 250 x 21.2 mm i.d.
Mobile Phase A Ultrapure Water
Mobile Phase B Methanol or Acetonitrile
Gradient Program See Table 1
Flow Rate 15-25 mL/min (dependent on column dimensions)
Column Temperature Ambient
Detection Wavelength 210 nm (or scan for optimal wavelength if a PDA detector is available)
Injection Volume Variable, depending on sample concentration and column capacity.

Table 1: Suggested RP-HPLC Gradient Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Methanol/Acetonitrile)
03070
200100
300100
313070
403070
Method 2: Normal-Phase Preparative HPLC (NP-HPLC)

This method is an alternative approach that can be effective for separating isomers and is based on the conditions used in traditional column chromatography.

Instrumentation and Parameters:

ParameterRecommended Setting
Instrument Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Column Silica, 5 or 10 µm particle size, e.g., 250 x 21.2 mm i.d.
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Gradient Program See Table 2
Flow Rate 15-25 mL/min (dependent on column dimensions)
Column Temperature Ambient
Detection Wavelength 210 nm
Injection Volume Variable, depending on sample concentration and column capacity.

Table 2: Suggested NP-HPLC Gradient Program

Time (min)% Mobile Phase A (n-Hexane)% Mobile Phase B (Ethyl Acetate)
0955
208020
308020
31955
40955

Workflow Diagram

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc Preparative HPLC cluster_post_purification Post-Purification vetiver_oil Crude Vetiver Oil column_chrom Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) vetiver_oil->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis pooling Pooling of this compound-rich Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation enriched_extract This compound Enriched Extract evaporation->enriched_extract hplc_injection Injection into Preparative HPLC enriched_extract->hplc_injection hplc_separation Chromatographic Separation (RP-HPLC or NP-HPLC) hplc_injection->hplc_separation fraction_collection Fraction Collection based on UV Signal hplc_separation->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, GC-MS) fraction_collection->purity_analysis solvent_removal Solvent Removal from Pure Fractions purity_analysis->solvent_removal pure_this compound Pure this compound Isolate solvent_removal->pure_this compound

Caption: Workflow for the purification of this compound from vetiver oil.

Data Presentation

The following table summarizes the key quantitative parameters of the proposed HPLC methods.

ParameterRP-HPLC MethodNP-HPLC Method
Stationary Phase C18Silica
Mobile Phase A Watern-Hexane
Mobile Phase B Methanol or AcetonitrileEthyl Acetate
Initial %B 70%5%
Final %B 100%20%
Flow Rate 15-25 mL/min15-25 mL/min
Detection Wavelength 210 nm210 nm

Conclusion

The protocols outlined in this application note provide a solid foundation for the successful purification of this compound from vetiver oil using preparative HPLC. The choice between the reversed-phase and normal-phase methods will depend on the specific separation requirements and available instrumentation. It is important to note that these are starting protocols, and optimization of the gradient, flow rate, and sample loading will likely be necessary to achieve the desired purity and yield for your specific sample. Subsequent analysis of the collected fractions by analytical HPLC or GC-MS is recommended to confirm the purity of the isolated this compound.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of Khusimol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khusimol, a naturally occurring sesquiterpenoid alcohol, is a major component of vetiver oil, which is extensively used in the fragrance industry.[1] Its complex tricyclic structure presents a valuable case study for the application of modern nuclear magnetic resonance (NMR) spectroscopic techniques in the structural elucidation of natural products. This document provides a detailed guide to the assignment of the 1H and 13C NMR spectra of this compound, including comprehensive data tables and standardized experimental protocols.

Chemical Structure

The structure of this compound, with the conventional numbering of carbon atoms, is essential for the correct assignment of NMR signals.

Structure of this compound (C15H24O) [2][3]

Chemical structure of this compound

1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound, recorded in CDCl3. These assignments are based on 1D and 2D NMR experiments, including DEPT, COSY, HSQC, and HMBC.

Table 1: 1H NMR Spectral Data of this compound (in CDCl3)

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
21.91m
1.89m
1.42m
1.68m
1.52m
52.43t
81.80m
1.46m
1.35m
10α1.87t
10β1.54t
111.47d
12α3.74dd10.3, 6.3
12β3.47dd10.3, 7.7
13α4.73s1.5 to 1.8
13β4.60s1.5 to 1.8
141.08s
151.05s

Data adapted from a study on the isolation of this compound from Vetiveria zizanioides.[3]

Table 2: 13C NMR and DEPT Spectral Data of this compound (in CDCl3)

Atom No.Chemical Shift (δ) ppmDEPT-135Carbon Type
153.2QuaternaryC
248.4MethineCH
326.5MethyleneCH2
425.1MethyleneCH2
548.7MethineCH
6158.1QuaternaryC
740.3QuaternaryC
849.3MethineCH
925.4MethyleneCH2
1035.8MethyleneCH2
1133.3MethyleneCH2
1266.4MethyleneCH2
13105.5MethyleneCH2
1429.1MethylCH3
1521.6MethylCH3

Data adapted from a study on the isolation of this compound from Vetiveria zizanioides.[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the isolated this compound is of high purity, as impurities will complicate spectral analysis.

  • Solvent: Use a deuterated solvent of high purity, typically Chloroform-d (CDCl3), for dissolving the sample.

  • Concentration:

    • For 1H NMR, a concentration of 5-25 mg/mL is generally sufficient.[4]

    • For 13C NMR, a higher concentration of 50-100 mg/mL is recommended due to the lower natural abundance and sensitivity of the 13C nucleus.[4]

  • Procedure:

    • Weigh the desired amount of this compound and dissolve it in the appropriate volume of deuterated solvent in a clean vial.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean and dry 5 mm NMR tube.[5]

    • The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.[4]

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

2.1. 1D NMR Experiments

  • 1H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Acquisition Parameters: Adjust spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • 13C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Parameters: Set the spectral width to encompass all carbon signals (e.g., 0-220 ppm). A larger number of scans (e.g., 1024 or more) is typically required.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Acquisition Parameters: Similar to the 13C experiment, this will distinguish between CH, CH2, and CH3 signals, with CH and CH3 groups appearing as positive peaks and CH2 groups as negative peaks.

2.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (H-H) spin-spin coupling networks. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds.[6]

    • Pulse Program: Standard COSY pulse sequence (e.g., cosygp).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons (C-H).[6] Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached.

    • Pulse Program: Standard HSQC pulse sequence (e.g., hsqcedetgp).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[6] This is crucial for connecting different spin systems and elucidating the carbon skeleton.

    • Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgp).

Workflow for NMR Spectral Assignment of this compound

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using the described NMR experiments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation H1_NMR 1H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR 13C NMR CH_Correlation Direct C-H Correlation C13_NMR->CH_Correlation DEPT DEPT DEPT->CH_Correlation COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Correlation HMBC HMBC Long_Range_Correlation Long-Range C-H Correlation HMBC->Long_Range_Correlation Assemble_Fragments Assemble Molecular Fragments Proton_Spin_Systems->Assemble_Fragments CH_Correlation->Assemble_Fragments Long_Range_Correlation->Assemble_Fragments Final_Structure Final Structure Assignment Assemble_Fragments->Final_Structure

References

Application Note: TLC-Densitometry for Purity Assessment of Khusimol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khusimol, a tricyclic sesquiterpenoid alcohol, is a significant constituent of vetiver oil, highly valued in the fragrance and pharmaceutical industries for its characteristic aroma and potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control, standardization of extracts, and formulation development. This application note details a validated Thin-Layer Chromatography (TLC)-densitometry method for the purity assessment of this compound, offering a simple, cost-effective, and reliable analytical solution.

Principle

This method utilizes the separation of this compound from other components on a silica gel TLC plate using a specific mobile phase. The quantification is subsequently performed by densitometric scanning of the chromatogram in absorbance mode. The area under the curve (AUC) of the this compound peak is proportional to its concentration, allowing for accurate purity determination against a calibrated standard.

Experimental Protocols

Materials and Reagents
  • Standard: this compound (purity ≥ 98%)

  • Solvents: n-Hexane (analytical grade), Ethyl acetate (analytical grade)

  • Stationary Phase: Pre-coated Silica Gel 60 GF254 TLC plates (20 x 10 cm)

  • Visualization Reagent (Optional for method development): Vanillin-sulfuric acid spray reagent

Instrumentation
  • TLC plate applicator (e.g., Linomat 5 or equivalent)

  • TLC developing chamber

  • TLC scanner (densitometer) with data analysis software

  • Micropipettes and syringes

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of standard this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with n-hexane to obtain concentrations in the range of 100, 200, 300, 400, 500, 600, 700, and 800 µg/mL.[1]

Preparation of Sample Solution
  • Accurately weigh a quantity of the test sample (e.g., isolated compound, extract) expected to contain this compound.

  • Dissolve the sample in a known volume of n-hexane to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter if necessary to remove particulate matter.

Chromatographic Conditions
  • Stationary Phase: Silica Gel 60 GF254 TLC plate[1]

  • Mobile Phase: n-Hexane : Ethyl Acetate (9:1, v/v)[1]

  • Application Volume: 5 µL per band[1]

  • Band Width: 8 mm

  • Distance Between Bands: 10 mm

  • Development Mode: Ascending development in a pre-saturated twin-trough chamber.

  • Saturation Time: 20 minutes with the mobile phase.

  • Development Distance: 80 mm

  • Drying: Air-dry the plate in a fume hood.

Densitometric Analysis
  • Scanning Wavelength: 248 nm[1]

  • Slit Dimensions: 6.00 x 0.45 mm

  • Scanning Speed: 20 mm/s

  • Data Acquisition: Absorbance/Reflection mode

Data Presentation

Table 1: Chromatographic Parameters for this compound
ParameterValue
Stationary Phase Silica Gel 60 GF254
Mobile Phase n-Hexane : Ethyl Acetate (9:1)
Rf Value 0.36[1]
Detection Wavelength 248 nm[1]
Table 2: Method Validation Summary (Illustrative Data)
Validation ParameterResult
Linearity Range 100 - 800 µg/mL
Regression Equation y = 12.5x + 150
Correlation Coefficient (r²) > 0.998
Precision (%RSD)
- Intraday< 2%
- Interday< 3%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 25 ng/spot
Limit of Quantification (LOQ) 75 ng/spot
Robustness Robust

Experimental Workflow

G cluster_prep Preparation cluster_tlc TLC Analysis cluster_analysis Densitometric Analysis cluster_quant Quantification prep_std Prepare Standard Solutions (100-800 µg/mL) application Apply 5 µL of Standards and Sample to TLC Plate prep_std->application prep_sample Prepare Sample Solution prep_sample->application development Develop Plate in n-Hexane:EtOAc (9:1) application->development drying Air Dry the Plate development->drying scanning Scan Plate at 248 nm drying->scanning integration Integrate Peak Area (AUC) scanning->integration calibration Generate Calibration Curve (AUC vs. Concentration) integration->calibration purity_calc Calculate Purity of this compound calibration->purity_calc

Caption: Workflow for this compound Purity Assessment by TLC-Densitometry.

Calculation of Purity

The purity of this compound in the test sample is calculated using the linear regression equation obtained from the calibration curve of the standard.

Purity (%) = (AUC_sample / AUC_total) x 100 [1]

Where:

  • AUC_sample is the area under the curve of the this compound peak from the sample chromatogram.

  • AUC_total is the total area of all peaks in the sample chromatogram.

Alternatively, for determining the concentration in a sample:

Concentration (µg/mL) = (AUC_sample - Intercept) / Slope

Conclusion

The described TLC-densitometry method provides a straightforward and reliable approach for the quantitative purity assessment of this compound. The method is suitable for routine quality control in research and industrial settings, ensuring the integrity and consistency of this compound-containing products. The validation parameters (to be established formally) would confirm its accuracy, precision, and robustness for its intended purpose.

References

Investigating the Anti-inflammatory Mechanism of Khusimol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Khusimol, a primary sesquiterpene alcohol found in vetiver oil. The following sections detail the hypothesized mechanisms of action, protocols for key in vivo and in vitro experiments, and templates for data presentation.

Introduction to this compound and its Anti-inflammatory Potential

This compound, a major constituent of vetiver essential oil, has garnered attention for its potential therapeutic properties, including its anti-inflammatory effects. Preliminary studies suggest that this compound may exert its anti-inflammatory action by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, its role in regulating the NLRP3 inflammasome is an emerging area of investigation. Understanding the precise molecular mechanisms of this compound is crucial for its development as a potential anti-inflammatory agent.

Hypothesized Anti-inflammatory Mechanisms of this compound

Based on current research on vetiver oil and its components, this compound is thought to mitigate inflammation through the following mechanisms:

  • Inhibition of the NF-κB Signaling Pathway: this compound is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action would block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.

  • Modulation of the MAPK Signaling Pathway: this compound may suppress the phosphorylation of key kinases in the MAPK cascade, including p38, JNK, and ERK. The MAPK pathway is upstream of NF-κB and also plays a direct role in the expression of inflammatory mediators.

  • Suppression of the NLRP3 Inflammasome: There is emerging interest in the potential of natural compounds to inhibit the NLRP3 inflammasome, a multi-protein complex that triggers the activation of caspase-1 and the release of potent pro-inflammatory cytokines, IL-1β and IL-18. This compound's role in this pathway warrants further investigation.

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 This compound This compound This compound->IKK Inhibition DNA DNA p65_nuc->DNA p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MEK1_2 MEK1/2 Receptor->MEK1_2 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation AP1 AP-1 p38->AP1 NFkB NF-κB p38->NFkB JNK->AP1 ERK ERK MEK1_2->ERK Phosphorylation ERK->AP1 This compound This compound This compound->p38 Inhibition This compound->JNK Inhibition This compound->ERK Inhibition Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response NFkB->Inflammatory_Response

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

NLRP3 Inflammasome Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inflammasome Inflammasome Assembly cluster_output Effector Functions LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b_gene pro-IL-1β Gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene DAMPs DAMPs/PAMPs (e.g., ATP, nigericin) K_efflux K+ Efflux DAMPs->K_efflux ROS ROS Production DAMPs->ROS Inflammasome NLRP3 Inflammasome K_efflux->Inflammasome ROS->Inflammasome NLRP3 NLRP3 ASC ASC pro_caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 pro_IL1b Pro-IL-1β Caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 Caspase1->pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage Inflammasome->Caspase1 Activation This compound This compound This compound->Inflammasome Inhibition? IL1b Mature IL-1β IL18 Mature IL-18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Application Notes: In Vitro Antimicrobial Activity of Khusimol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Khusimol is a naturally occurring sesquiterpenoid alcohol that constitutes a major component of vetiver oil, an essential oil extracted from the roots of the vetiver plant, Chrysopogon zizanioides (also known as Vetiveria zizanioides)[1][2]. Vetiver oil and its components are of significant interest in the pharmaceutical and fragrance industries[2][3]. The concentration of this compound in vetiver oil can be substantial, with some analyses reporting it as high as 30-38.5%[1][4]. Emerging research highlights the antimicrobial properties of vetiver oil, with studies indicating its potential against a range of pathogenic bacteria[1][4][5][6]. The antimicrobial effect of vetiver oil is likely linked to its sesquiterpene components, including this compound, which has been suggested to induce membrane stress and programmed cell death in bacterial cells[4].

These application notes provide an overview of the demonstrated antimicrobial efficacy of this compound-rich vetiver oil and present detailed protocols for assessing the in vitro antimicrobial activity of pure this compound or this compound-containing extracts. The standardized methods detailed herein, including Broth Microdilution for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion assay, are fundamental for screening and evaluating potential new antimicrobial agents for drug development.

Data Presentation: Antimicrobial Activity

The following tables summarize the quantitative antimicrobial activity of vetiver essential oil, which is notably rich in this compound, against various microbial strains as reported in scientific literature. These values provide a baseline for the expected efficacy and inform the concentration ranges required for experimental assays.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound-Rich Vetiver Essential Oil against Periodontopathogenic Bacteria

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Reference
Aggregatibacter actinomycetemcomitansGram-negative22.0 ± 6.2522.0 ± 6.25[1]
Prevotella intermediaGram-negative22.0 ± 6.2587.5 ± 25.0[1]
Fusobacterium nucleatumGram-negative50.0 ± 0.050.0 ± 0.0[1]
Prevotella melaninogenicaGram-negative50.0 ± 0.050.0 ± 0.0[1]
Porphyromonas gingivalisGram-negative62.5 ± 25.0400.0 ± 100.0[1]
Prevotella nigrescensGram-negative62.5 ± 25.0125.0 ± 50.0[1]

Data derived from an essential oil containing 30.0 ± 0.3% this compound.[1]

Table 2: MIC and MBC of Vetiver Essential Oil against Common Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (MSSA)Gram-positive3.877.73[4]
Staphylococcus aureus (MRSA)Gram-positive3.877.73[4]
Staphylococcus epidermidisGram-positive7.7315.47[4]
Pseudomonas aeruginosaGram-negative>500>500[4]

Data derived from an essential oil containing 38.50% this compound.[4]

Experimental Protocols & Visualizations

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the broth microdilution method, a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[7][8][9].

1. Materials:

  • This compound (or this compound-rich extract)

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile 96-well microtiter plates[10]

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium[10]

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[11][12]

  • Spectrophotometer

  • Incubator (35-37°C)[8][10]

  • Positive control antibiotic (e.g., Gentamicin)

  • Pipettes and sterile tips

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

  • Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL[11].

    • Dilute this standardized suspension in the appropriate broth (e.g., MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[10].

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row, resulting in a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well[10].

  • The 11th well will serve as the growth control (broth and inoculum only), and the 12th well will be the sterility control (broth only)[10].

  • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum (final volume in each well will be 200 µL). Do not add inoculum to the sterility control well (well 12).

  • Repeat this process for each bacterial strain and for the positive control antibiotic.

  • Seal the plate and incubate at 37°C for 18-24 hours[8][10].

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which no visible turbidity or pellet formation is observed with the unaided eye[7][10].

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis stock Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution of this compound (Wells 1-10) stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension (5x10^5 CFU/mL) inoculum->inoculate plate_setup Add 100µL Broth to All Wells plate_setup->serial_dilution serial_dilution->inoculate controls Setup Controls: Well 11: Growth Control Well 12: Sterility Control incubate Incubate Plate (37°C for 18-24h) controls->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic result Determine MIC: Lowest concentration with no visible growth read_mic->result

Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.

1. Procedure:

  • Following the determination of MIC, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Mix the contents of each of these wells thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each clear well onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar)[9].

  • Incubate the agar plates at 37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of this compound that results in no colony formation on the subculture agar plate, indicating a bactericidal effect[9][13].

Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses antimicrobial activity based on the diffusion of the test substance from a paper disk into an inoculated agar plate, resulting in a zone of growth inhibition[11][14].

1. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (poured to a uniform depth of 4 mm)[11][15]

  • Bacterial strains and materials for inoculum preparation (as in Protocol 1)

  • Sterile cotton swabs[11]

  • Sterile forceps

  • Incubator (35-37°C)

  • Ruler or calipers

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in Protocol 1[11][14].

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube[12].

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate by 60 degrees and repeat the streaking twice more to ensure complete coverage[11][15].

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar[12].

  • Disk Preparation and Placement:

    • Aseptically impregnate sterile filter paper disks with a known concentration and volume of the this compound solution. A solvent control disk should also be prepared.

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate[11].

    • Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate[16].

    • Gently press each disk to ensure complete contact with the agar surface[16].

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours[14].

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm)[14].

  • The size of the inhibition zone is proportional to the susceptibility of the microorganism to this compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Incubation & Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Agar Plate with Swab to Create a Uniform Lawn prep_inoculum->inoculate prep_disks Impregnate Sterile Disks with this compound Solution place_disks Aseptically Place Disks on Agar Surface prep_disks->place_disks prep_plates Prepare Mueller-Hinton Agar Plates (4mm depth) prep_plates->inoculate dry_plate Allow Plate to Dry (3-5 minutes) inoculate->dry_plate dry_plate->place_disks incubate Incubate Plate (Inverted) (37°C for 16-24h) place_disks->incubate measure_zone Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone result Correlate Zone Size to Antimicrobial Activity measure_zone->result

Workflow for the Agar Disk Diffusion Assay.

Proposed Mechanism of Action

While detailed molecular pathways require further investigation, preliminary evidence suggests that the antimicrobial action of this compound and related sesquiterpenoids involves disruption of the bacterial cell membrane. This initial interaction is thought to trigger significant membrane stress, leading to a cascade of events that culminates in programmed cell death or apoptosis-like death in bacteria.

Mechanism_of_Action This compound This compound membrane Bacterial Cell Membrane This compound->membrane Interacts with stress Membrane Stress (Disruption of Integrity) membrane->stress Leads to death Programmed Cell Death (Bactericidal Effect) stress->death Triggers

Conceptual Mechanism of this compound's Antimicrobial Action.

References

Development of Khusimol-Based Topical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of topical formulations incorporating Khusimol, a sesquiterpene alcohol found in vetiver oil. This compound has garnered interest for its potential therapeutic effects, including anti-inflammatory properties. This document outlines the physicochemical properties of this compound, protocols for formulation development, methods for in vitro and in vivo evaluation, and stability testing guidelines.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for successful formulation development. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₁₅H₂₄O[1][2]
Molecular Weight 220.35 g/mol [1][2]
Appearance Oily liquid[1]
Solubility Immiscible in water; Soluble in organic solvents such as methanol, ethanol, and isopropyl myristate.[1][3]
Log P (Octanol/Water) 3.7 (Computed)[2]
Density 0.974 g/cm³[1]
Boiling Point 150 °C at 0.02 mmHg[1]

Formulation Development Protocols

The lipophilic nature of this compound (Log P ~3.7) necessitates its formulation in an appropriate vehicle to ensure stability, aesthetic appeal, and effective skin penetration. Outlined below are starting point protocols for an oil-in-water (O/W) cream and a hydrogel.

Protocol for this compound Oil-in-Water (O/W) Cream (1% w/w)

Principle: An oil-in-water emulsion is created where the oil phase, containing the dissolved this compound, is dispersed as fine droplets within a continuous aqueous phase. This type of formulation is generally non-greasy and easily spreadable.

Materials:

  • Oil Phase:

    • This compound (99% purity)

    • Isopropyl myristate (penetration enhancer and emollient)[4][5]

    • Cetyl alcohol (thickening agent)

    • Stearic acid (emulsifier and thickener)

    • Olivem 1000 (emulsifier)[6]

  • Aqueous Phase:

    • Purified water

    • Glycerin (humectant)

    • Propylene glycol (humectant and penetration enhancer)[5][7]

  • Cool-down Phase:

    • Phenoxyethanol (preservative)

    • Vitamin E (antioxidant)

Equipment:

  • Two heat-resistant glass beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Overhead stirrer

  • pH meter

  • Weighing balance

Procedure:

  • Preparation of the Oil Phase:

    • In a clean, dry beaker, weigh the required quantities of isopropyl myristate, cetyl alcohol, stearic acid, and Olivem 1000.

    • Heat the oil phase components in a water bath to 70-75°C until all ingredients have melted and the mixture is uniform.

    • Add the pre-weighed this compound to the heated oil phase and stir until completely dissolved. Maintain the temperature.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh the purified water, glycerin, and propylene glycol.

    • Heat the aqueous phase in a water bath to 70-75°C and stir until uniform.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while continuously stirring with an overhead stirrer.

    • Once all the aqueous phase has been added, homogenize the mixture for 3-5 minutes to form a uniform emulsion.

  • Cooling and Final Additions:

    • Allow the emulsion to cool under gentle stirring.

    • When the temperature of the emulsion reaches below 40°C, add the phenoxyethanol and Vitamin E.

    • Continue stirring until the cream has cooled to room temperature.

  • Final pH Adjustment and Storage:

    • Measure the pH of the final cream (a 10% dispersion in purified water) and adjust to a skin-compatible pH of 5.5-6.5 if necessary, using a suitable acid or base (e.g., citric acid or triethanolamine).

    • Store the cream in an airtight container, protected from light.

Protocol for this compound Carbomer-Based Gel (1% w/w)

Principle: A hydrogel is a three-dimensional network of a hydrophilic polymer, such as Carbomer, that can absorb large amounts of water. For a lipophilic active like this compound, a solubilizer is required to incorporate it into the aqueous gel base.

Materials:

  • This compound (99% purity)

  • Carbomer 940 (gelling agent)[8][9]

  • Ethanol (95%) (solubilizer and penetration enhancer)[3]

  • Propylene glycol (humectant and co-solubilizer)[10]

  • Triethanolamine (neutralizing agent)[11]

  • Purified water

  • Phenoxyethanol (preservative)

Equipment:

  • Glass beaker

  • Overhead stirrer or magnetic stirrer

  • pH meter

  • Weighing balance

Procedure:

  • Dispersion of Carbomer:

    • In a beaker, weigh the purified water and propylene glycol.

    • While stirring, slowly sprinkle the Carbomer 940 powder into the vortex to avoid the formation of lumps.

    • Continue stirring until the Carbomer is fully dispersed and hydrated. This may take some time.

  • Preparation of this compound Solution:

    • In a separate small beaker, dissolve the pre-weighed this compound in ethanol.

    • Add the preservative (phenoxyethanol) to this solution and mix until dissolved.

  • Incorporation of Active Ingredient:

    • Slowly add the this compound solution to the hydrated Carbomer dispersion while stirring continuously.

  • Neutralization and Gel Formation:

    • While continuously stirring, add triethanolamine dropwise to the mixture.

    • The viscosity will increase as the pH approaches neutrality. Continue adding triethanolamine until a clear, viscous gel is formed and the pH is in the range of 5.5-6.5.[11]

  • Final Mixing and Storage:

    • Continue gentle stirring for a few more minutes to ensure homogeneity.

    • Store the gel in an airtight container.

Experimental Evaluation Protocols

The performance of the developed this compound formulations should be evaluated through a series of in vitro and in vivo tests.

In Vitro Drug Release Testing (IVRT)

Objective: To determine the rate at which this compound is released from the topical formulation.

Apparatus: Franz diffusion cell system.

Membrane: Synthetic membrane (e.g., polysulfone or cellulose acetate).

Protocol:

  • Preparation of Receptor Medium: Prepare a receptor medium that ensures sink conditions. Given this compound's lipophilicity, a hydroalcoholic solution (e.g., phosphate-buffered saline pH 7.4 with 20-40% ethanol) is suitable.

  • Franz Cell Assembly:

    • Mount the synthetic membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring no air bubbles are trapped.

    • Fill the receptor chamber with the de-gassed receptor medium and equilibrate the system to 32 ± 0.5°C.

    • Stir the receptor medium at a constant rate (e.g., 600 rpm).

  • Application of Formulation: Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation uniformly onto the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative amount of this compound released per unit area (µg/cm²) against the square root of time. The release rate (K) is determined from the slope of the linear portion of the plot.

Ex Vivo Skin Permeation Study

Objective: To assess the permeation of this compound through the skin.

Skin Model: Excised porcine or human skin. Porcine ear skin is a commonly used and accepted model due to its similarity to human skin.[9][12]

Protocol:

  • Skin Preparation:

    • Obtain fresh porcine ear skin and remove any hair and subcutaneous fat.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Setup:

    • Mount the prepared skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • The setup and receptor medium are the same as for the IVRT study.

  • Dosing and Sampling: Follow the same procedure for applying the formulation and collecting samples as described in the IVRT protocol, but over a longer duration (e.g., up to 24 hours).

  • Analysis: Quantify the concentration of this compound in the receptor fluid samples.

  • Data Analysis:

    • Plot the cumulative amount of this compound permeated per unit area (Q, in µg/cm²) against time (t, in hours).

    • Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the curve.

    • The permeability coefficient (Kp, in cm/h) can be calculated using the equation: Kp = Jss / C₀, where C₀ is the initial concentration of this compound in the formulation.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Objective: To evaluate the anti-inflammatory efficacy of the topical this compound formulation in a living organism.[13][14]

Animal Model: Wistar rats or Swiss albino mice.

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Group 1: Control (no treatment).

    • Group 2: Carrageenan control (receives only the inflammatory agent).

    • Group 3: Positive control (topical application of a standard anti-inflammatory drug, e.g., 1% diclofenac gel).

    • Group 4: Test group (topical application of the this compound formulation).

  • Procedure:

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Topically apply the respective formulations to the plantar surface of the left hind paw of the animals in groups 3 and 4.

    • After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the left hind paw of all animals except the control group.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data that could be obtained from the experimental evaluation of this compound topical formulations. This data is for illustrative purposes and should be replaced with actual experimental results.

Table 1: In Vitro Release of this compound from Different Formulations

FormulationRelease Rate (K) (µg/cm²/h⁰·⁵)Correlation Coefficient (R²)
1% this compound in O/W Cream15.2 ± 1.80.992
1% this compound in Carbomer Gel25.8 ± 2.50.995

Table 2: Ex Vivo Skin Permeation Parameters of this compound

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)
1% this compound in O/W Cream0.85 ± 0.120.0852.1 ± 0.3
1% this compound in Carbomer Gel1.54 ± 0.210.1541.5 ± 0.2

Table 3: In Vivo Anti-inflammatory Effect of Topical this compound Formulations

Treatment Group% Inhibition of Edema at 3 hours
1% Diclofenac Gel (Positive Control)65.4 ± 5.2%
1% this compound in O/W Cream42.8 ± 4.5%
1% this compound in Carbomer Gel55.2 ± 6.1%

Stability Testing Protocol

Objective: To evaluate the stability of the this compound topical formulation under various environmental conditions to establish its shelf life. The protocol should follow the ICH Q1A(R2) guidelines.[13][15]

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Protocol:

  • Sample Preparation: Package the final formulation in the intended commercial packaging.

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to be Tested:

    • Physical Properties: Appearance, color, odor, phase separation, and viscosity.

    • Chemical Properties: pH, and assay of this compound and any known degradation products.

    • Microbiological Examination: Total microbial count, and tests for specific pathogens.

  • Procedure:

    • Place a sufficient number of samples in stability chambers maintained at the specified conditions.

    • At each time point, withdraw samples and evaluate them for the parameters listed above.

  • Acceptance Criteria: Define the acceptable limits for each parameter before initiating the study. A significant change is typically defined as a >5% change from the initial assay value, or a significant change in physical properties.

Visualizations

Experimental Workflow for Topical Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Stability A API Characterization (this compound Properties) B Excipient Compatibility & Selection A->B C Prototype Formulation (Cream, Gel) B->C D Optimization (Ratio of Excipients) C->D E Physicochemical Tests (pH, Viscosity) D->E F In Vitro Release Testing (IVRT) E->F G Ex Vivo Skin Permeation F->G H In Vivo Efficacy (Anti-inflammatory) G->H I ICH Stability Studies (Accelerated & Long-term) H->I

Caption: Workflow for the development and evaluation of this compound topical formulations.

Anti-inflammatory Signaling Pathway of Sesquiterpenes

G cluster_0 Inflammatory Stimulus (e.g., LPS, UV) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus stimulus Inflammatory Stimulus receptor Toll-like Receptor (TLR) stimulus->receptor mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk activates ikb IκBα receptor->ikb activates IKK, leading to phosphorylation of nfkb NF-κB ikb->nfkb releases nfkb_n Active NF-κB nfkb->nfkb_n translocates to This compound This compound This compound->mapk inhibits This compound->ikb inhibits phosphorylation genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nfkb_n->genes activates transcription of

References

Use of Khusimol as a biomarker in vetiver oil analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vetiver oil, derived from the roots of the Chrysopogon zizanioides plant, is a complex essential oil with significant applications in the fragrance, cosmetics, and pharmaceutical industries. Its unique earthy and woody aroma is attributed to a rich mixture of sesquiterpenes and their derivatives. Among these, khusimol stands out as a major constituent, often comprising a significant percentage of the oil's total volume.[1] This makes this compound an excellent biomarker for the authentication, quality control, and characterization of vetiver oil. This document provides detailed protocols and data for the analysis of this compound in vetiver oil.

The concentration of this compound in vetiver oil can vary significantly based on the geographical origin of the plant, cultivation methods, and post-harvest processing.[2][3][4] These variations directly impact the oil's aromatic profile and potential therapeutic properties. Therefore, accurate quantification of this compound is crucial for standardizing vetiver oil and ensuring its consistent quality for various applications.

Quantitative Data Summary

The percentage of this compound in vetiver oil is a critical parameter for its classification and quality assessment. The following table summarizes the this compound content found in vetiver oils from various geographical locations and under different experimental conditions, as reported in the literature.

Geographical Origin/ConditionThis compound Content (%)Reference
General~15%[1]
Northeast Thailand (Srilanka ecotype)12.7%[2][5]
Various (9 nations including Brazil, China, Haiti, India, Java)3.4 - 13.7%[3][4]
Normal Soil Cultivation11.11%[2]
Lima et al. Study19.57%[2][5]
Oliveira et al. Study30.0% (±0.3%)[2][5]
Haiti, Indonesia (Java), Brazil, La Réunion5 - 9%[6]

Experimental Protocols

The primary methods for the qualitative and quantitative analysis of this compound in vetiver oil are Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) with densitometry. GC-MS is the gold standard for identifying and quantifying volatile compounds in essential oils due to its high resolution and sensitivity.

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the quantitative analysis of this compound in a vetiver oil sample.

1. Materials and Reagents:

  • Vetiver oil sample

  • This compound standard (analytical grade)

  • Solvent (e.g., n-hexane, ethanol, or ethyl acetate)

  • Anhydrous sodium sulfate

  • Micropipettes

  • Volumetric flasks

  • GC-MS system with a suitable capillary column (e.g., RTX-5)

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the vetiver oil sample into a 10 mL volumetric flask.

  • Dissolve the oil in the chosen solvent (e.g., n-hexane) and make up the volume to the mark.

  • Dry the solution over anhydrous sodium sulfate to remove any traces of moisture.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

3. Standard Preparation:

  • Prepare a stock solution of the this compound standard (e.g., 1000 µg/mL) in the same solvent used for the sample.

  • From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) to generate a calibration curve.

4. GC-MS Analysis:

  • Instrumentation: A GC-MS system equipped with an autosampler is recommended for reproducibility.

  • Column: A non-polar or medium-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., RTX-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3-5 °C/min to 240-280 °C.

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 1:50 or as optimized for the instrument.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • MS Transfer Line Temperature: 280 °C.

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.

  • Integrate the peak area of this compound in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the vetiver oil sample by interpolating its peak area on the calibration curve.

  • Calculate the percentage of this compound in the original vetiver oil sample.

Protocol 2: Isolation and Semi-Quantitative Analysis of this compound using Thin-Layer Chromatography (TLC)

This protocol is suitable for the initial isolation and semi-quantitative estimation of this compound.

1. Materials and Reagents:

  • Vetiver oil

  • Silica gel 60 F254 TLC plates

  • Developing solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v)

  • Vanillin-sulfuric acid spray reagent

  • Glass development chamber

  • Heating plate

2. Procedure:

  • Spot a small amount of the vetiver oil onto a TLC plate.

  • Develop the plate in a chamber saturated with the developing solvent.

  • After the solvent front has reached a sufficient height, remove the plate and dry it.

  • Spray the plate with the vanillin-sulfuric acid reagent and heat it at 105°C for 5-10 minutes to visualize the spots.[4]

  • The spot corresponding to this compound can be identified by comparing its Rf value with a known standard.

  • For semi-quantitative analysis, a TLC-densitometer can be used to measure the intensity of the spot, which can be correlated to the concentration.[4][7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in vetiver oil.

Khusimol_Analysis_Workflow cluster_sample_prep Sample & Standard Preparation cluster_data_analysis Data Analysis & Quantification VetiverOil Vetiver Oil Sample Dissolution Dissolution in Solvent VetiverOil->Dissolution KhusimolStd This compound Standard Dilution_Std Serial Dilution (Standards) KhusimolStd->Dilution_Std Dilution_Sample Serial Dilution (Sample) Dissolution->Dilution_Sample TLC TLC Analysis Dissolution->TLC GCMS GC-MS Analysis Dilution_Sample->GCMS Dilution_Std->GCMS PeakID Peak Identification GCMS->PeakID CalibrationCurve Calibration Curve Construction PeakID->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification Result This compound Content (%) Quantification->Result

Caption: Workflow for this compound Analysis in Vetiver Oil.

Logical Relationships in Quality Control

The use of this compound as a biomarker is central to a logical quality control workflow for vetiver oil.

Quality_Control_Logic VetiverOil Vetiver Oil Batch KhusimolAnalysis This compound Content Analysis (GC-MS) VetiverOil->KhusimolAnalysis Decision Meets Specification? KhusimolAnalysis->Decision Specification This compound Specification Range (e.g., 10-15%) Specification->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch Decision->Reject No

Caption: Quality Control Decision Logic for Vetiver Oil.

References

Troubleshooting & Optimization

How to increase the yield of Khusimol from vetiver extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Khusimol from vetiver (Chrysopogon zizanioides).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is significantly lower than reported in the literature. What are the potential causes?

A1: Low this compound yield can stem from several factors throughout the pre-treatment and extraction process. Consider the following:

  • Root Quality and Age: The age of the vetiver roots is crucial. Harvesting roots at 15-18 months is considered ideal for oil quality[1]. Roots aged between one and three years generally produce superior yields compared to older roots[2]. Immature roots (harvested earlier than 15 months) often yield oil of poor quality[1].

  • Post-Harvest Handling: The drying period of the roots post-harvest significantly impacts this compound content. The highest concentration is typically achieved when roots are dried for 24 hours at room temperature before extraction[3][4][5]. Drying for longer than 24 hours can lead to a decrease in this compound due to the loss of volatile compounds and potential chemical degradation[3][4]. Shade drying for 1-2 days is recommended over prolonged sun drying, which can reduce the overall oil yield[1].

  • Extraction Method: The choice of extraction technique dramatically affects both the overall oil yield and the relative percentage of this compound. Hydrodistillation, while yielding high-quality oil rich in this compound, often results in a lower overall oil yield[6][7]. Supercritical Fluid Extraction (SFE) with CO2 generally produces the highest yields of both oil and this compound[6][8].

  • Extraction Parameters: For any given method, the parameters must be optimized. For instance, hydrodistillation of vetiver requires prolonged periods (20-24 hours) to extract high-boiling point compounds like this compound effectively[1]. For SFE, parameters such as pressure, temperature, and CO2 flow rate must be fine-tuned[8][9].

Q2: Which extraction method is best for maximizing this compound yield?

A2: The "best" method depends on the desired outcome, balancing yield, purity, and available resources.

  • Supercritical Fluid Extraction (SFE) with CO2: This method is generally superior for maximizing both overall vetiver oil yield and this compound content. SFE extracts have been shown to have 14-29% higher this compound content than oil from hydrodistillation[10]. It also minimizes the presence of undesirable compounds like zizanoic acid, which can be prevalent in solvent extracts[6][7].

  • Hydrodistillation: This is a traditional method that yields a high-quality oil with a good relative percentage of this compound and no zizanoic acid[7]. However, the total oil yield is typically much lower than SFE[6][7].

  • Solvent Extraction: While this method can produce a high yield of crude extract, the resulting oil often contains a significant percentage of undesirable zizanoic acid and may have a lower relative concentration of this compound compared to SFE or hydrodistillation[6][7].

Q3: How should I prepare the vetiver roots before extraction to improve this compound yield?

A3: Proper pre-treatment is critical for efficient extraction.

  • Harvesting: Harvest mature roots (15-18 months old) during the dry season[1].

  • Cleaning: Gently wash the roots in clean running water to remove soil, being careful not to lose the finer rootlets which are rich in oil[1].

  • Chopping/Grinding: Reducing the particle size increases the surface area for extraction. Chopping the roots into small pieces (~5 cm) has been shown to significantly increase oil yield and extraction rate[11]. For SFE, grinding the roots to a specific particle size (e.g., 60-80 mesh) can optimize the process[9][10].

  • Drying: As detailed in Q1, air-dry the cleaned, chopped roots at room temperature for approximately 24 hours. This specific drying time has been shown to maximize the this compound content in the subsequent extract[3][4].

  • Soaking (for Distillation): If using hydrodistillation or steam distillation, soaking the dried roots in water for 18-20 hours prior to extraction can soften the plant material and facilitate a more efficient release of the essential oil[1].

Q4: I am using Supercritical Fluid Extraction (SFE). What are the optimal parameters?

A4: Optimal SFE parameters can vary slightly based on the specific equipment and vetiver source material. However, research provides excellent starting points for optimization.

  • Pressure and Temperature: Studies have identified optimal conditions in the range of 190-226 bar (19-22.6 MPa) and 35-50°C[7][8][9]. One study determined the optimum to be 220 bar and 50°C, which resulted in an oil yield of 4.75%[8]. Another found optimal conditions at 22.61 MPa and 35.41°C, achieving an even higher yield of 7.78%[9].

  • CO2 Flow Rate: An optimal CO2 flow rate is necessary to ensure efficient mass transfer. Reported optimal values include 2 ml/min and 1.65 L/min, depending on the scale and setup of the experiment[8][9].

  • Co-solvent: The addition of a co-solvent can enhance extraction efficiency. Using 10% (v/v) ethanol as a co-solvent with CO2 has been shown to improve the global yield of the extract[10].

Data Presentation

Table 1: Comparison of Vetiver Extraction Methods
Extraction MethodTypical Oil Yield (%)This compound ContentKey AdvantagesKey Disadvantages
Hydrodistillation 0.18 - 1.4%[1][6][7]High relative percentage, no zizanoic acid[6][7]High-quality oil, traditional methodLow overall yield, long extraction times[1][6]
Solvent Extraction ~1.6 - 2.0% (Hexane)[7]Variable, can be lower than other methodsHigh crude extract yieldExtracts undesirable compounds (e.g., zizanoic acid)[6][7]
Supercritical Fluid Extraction (SFE) with CO2 2.9 - 7.78%[6][7][9]14-29% higher than hydrodistillation[10]Highest oil & this compound yield, clean extractHigh initial equipment cost
Table 2: Effect of Post-Harvest Root Drying Time on this compound Content

Data from maceration with methanol.

Drying Time (Hours)This compound Content (mg/100g of root)
01.95 ± 0.02[3][4]
62.15 ± 0.02[3][4]
122.30 ± 0.03[3][4]
24 2.81 ± 0.01 [3][4]
361.72 ± 0.03[3][4]
481.38 ± 0.02[3][4]

Experimental Protocols

Protocol 1: Hydrodistillation of Vetiver Roots
  • Preparation: Take 500g of vetiver roots that have been washed, chopped into ~5 cm pieces, and air-dried for 24 hours.

  • Soaking: Submerge the prepared roots in a container with deionized water, ensuring they are fully covered. Allow them to soak for 18-20 hours at room temperature[1].

  • Apparatus Setup: Assemble a Clevenger-type apparatus. Place the soaked vetiver roots and the soaking water into the distillation flask. Add more deionized water if necessary to ensure the roots are well-covered.

  • Distillation: Heat the flask to boiling. Collect the distillate (hydrosol and essential oil) in the Clevenger trap.

  • Duration: Continue the distillation for a prolonged period, typically 20-24 hours, to ensure the extraction of high-boiling point sesquiterpenes like this compound[1].

  • Oil Separation: Once distillation is complete and the apparatus has cooled, carefully separate the essential oil layer from the hydrosol (aqueous layer) using a separatory funnel.

  • Drying & Storage: Dry the collected oil over anhydrous sodium sulfate to remove residual water. Filter and store the oil in a sealed, airtight amber glass vial at 4°C.

Protocol 2: Solvent Extraction (Maceration)
  • Preparation: Take 50g of vetiver roots that have been washed, chopped, and air-dried for 24 hours. Further crush the pieces to increase surface area[3].

  • Maceration: Place the crushed root material into a sealed Erlenmeyer flask. Add 500 ml of methanol to the flask, ensuring all plant material is fully submerged[3].

  • Incubation: Seal the flask and allow it to stand for 24 hours at room temperature. Agitate the flask periodically to improve solvent penetration.

  • Filtration: After 24 hours, filter the mixture to separate the methanol extract from the solid root material.

  • Solvent Evaporation: Remove the methanol from the filtrate using a rotary evaporator under reduced pressure to yield the crude vetiver extract.

  • Analysis: The resulting extract can be further purified by column chromatography to isolate this compound[3].

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Preparation: Use vetiver roots that have been washed, chopped, and air-dried for 24 hours. Grind the roots to a fine powder with a particle size of 60-80 mesh[9].

  • Loading: Pack the ground vetiver root powder into the extraction vessel of the SFE unit.

  • Parameter Setup: Set the SFE system to the desired optimal conditions. Based on literature, a robust starting point is:

    • Pressure: 220 bar (22 MPa)[8]

    • Temperature: 40-50°C[8][10]

    • CO2 Flow Rate: As per instrument recommendation (e.g., 2 ml/min or 1.65 L/min)[8][9]

    • (Optional) Co-solvent: If using a co-solvent, introduce ethanol at 10% (v/v) into the CO2 stream[10].

  • Extraction: Begin the extraction process. The supercritical CO2 will pass through the packed bed of vetiver root powder, dissolving the essential oil.

  • Collection: The CO2-oil mixture flows to a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the oil to precipitate out. Collect the extract from the separator.

  • Duration: Run the extraction for a set time (e.g., 1.5 - 2 hours) or until the yield diminishes, indicating the extraction is complete[9][12].

  • Storage: Store the collected extract in a sealed, airtight amber glass vial at 4°C.

Visualizations

Extraction_Workflow cluster_pretreatment Pre-Treatment Stage cluster_extraction Extraction Stage cluster_postprocessing Post-Processing Stage Harvest 1. Harvest Roots (15-18 months old) Wash 2. Wash & Chop Roots Harvest->Wash Dry 3. Dry Roots (24 hours @ RT) Wash->Dry Grind 4. Grind/Crush Roots Dry->Grind SFE Supercritical Fluid Extraction (SFE) Grind->SFE Select Method HD Hydrodistillation Grind->HD Select Method SE Solvent Extraction Grind->SE Select Method Separate 5. Separate Oil/Extract SFE->Separate HD->Separate SE->Separate Analyze 6. Analyze for this compound Separate->Analyze

Caption: General workflow for vetiver root processing to enhance this compound yield.

Decision_Tree Start What is the primary goal? Goal_Yield Highest Total Yield & this compound Purity? Start->Goal_Yield Goal_Quality High Quality Oil, Lower Yield Acceptable? Start->Goal_Quality Goal_Crude High Crude Extract, Less Purity Concern? Start->Goal_Crude Method_SFE Use Supercritical Fluid Extraction (SFE) Goal_Yield->Method_SFE Yes Method_HD Use Hydrodistillation Goal_Quality->Method_HD Yes Method_SE Use Solvent Extraction Goal_Crude->Method_SE Yes

Caption: Decision tree for selecting an appropriate vetiver extraction method.

Factors_Affecting_Yield cluster_Plant Plant Factors cluster_Process Processing Factors Yield This compound Yield Age Root Age (1-3 years optimal) Age->Yield Genetics Vetiver Cultivar Genetics->Yield Cultivation Cultivation Method Cultivation->Yield Drying Drying Time (24h optimal) Drying->Yield ParticleSize Particle Size ParticleSize->Yield ExtractionMethod Extraction Method (SFE > HD > SE) ExtractionMethod->Yield Parameters Extraction Parameters (P, T, Time) Parameters->Yield

Caption: Key factors influencing the final yield of this compound from vetiver roots.

References

Technical Support Center: Optimizing Vetiver Root Drying for Maximum Khusimol Content

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing the drying time of vetiver roots to achieve the highest possible Khusimol content. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development endeavors.

Data Presentation: Impact of Drying Time on this compound Content

The duration of post-harvest air-drying at room temperature has a significant impact on the concentration of this compound in vetiver root extracts. Research indicates that there is an optimal window for drying, beyond which the this compound content begins to decline.

Table 1: Effect of Air-Drying Duration on this compound Content in Vetiver Roots [1][2]

Drying Time (Hours)This compound Content (mg/100g of extract) ± Standard Deviation
0 (Fresh)1.95 ± 0.02
62.15 ± 0.02
122.30 ± 0.03
24 2.81 ± 0.01
361.72 ± 0.03
481.38 ± 0.02

Data sourced from a study on Vetiveria zizanioides L. Nash grown in Samarang-Garut.[1][2]

Experimental Protocols

Vetiver Root Preparation and Drying

Objective: To prepare and dry vetiver roots under controlled conditions to optimize this compound content.

Materials:

  • Freshly harvested vetiver roots

  • Clean running water

  • Sharp knife or shears

  • Shaded, well-ventilated area

Procedure:

  • Cleaning: Gently wash the freshly harvested vetiver roots under clean running water to remove any adhering soil and debris. Take care not to damage the finer rootlets.

  • Cutting: Chop the cleaned roots into small pieces, approximately 2.5 cm to 5 cm in length, to facilitate uniform drying and increase the surface area for extraction.

  • Drying: Spread the chopped roots in a thin layer in a shaded, well-ventilated area. Allow the roots to air-dry at room temperature for 24 hours. Avoid direct sunlight and high temperatures to prevent the loss of volatile compounds.[1][2]

Extraction of this compound via Maceration

Objective: To extract this compound from dried vetiver roots using a solvent extraction method.

Materials:

  • 24-hour air-dried vetiver root pieces

  • Methanol (analytical grade)

  • Airtight container (e.g., glass jar with a secure lid)

  • Filter paper

  • Balance

Procedure:

  • Weigh 50 g of the 24-hour air-dried vetiver root pieces.

  • Place the weighed roots into an airtight container.

  • Add 500 ml of methanol to the container, ensuring all the root pieces are fully submerged.

  • Seal the container and let it stand for 24 hours at room temperature to allow for maceration.

  • After 24 hours, filter the mixture through filter paper to separate the methanol extract from the root material.

  • The resulting filtrate is the vetiver root extract containing this compound.

Analysis of this compound Content by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the this compound content in the vetiver root extract.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a mass spectrometer detector (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is commonly used for essential oil analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 ml/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C.

    • Ramp rate: 4-10 °C/min.

    • Final temperature: 240-310 °C.

  • Ion Source Temperature: 200-230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: 40-500 amu.

Procedure:

  • Sample Preparation: Dilute a small volume of the vetiver root extract in a suitable solvent (e.g., n-hexane or isooctane).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • Analysis: The components of the extract will be separated based on their boiling points and polarity as they pass through the column. The mass spectrometer will then ionize and fragment the individual components, creating a unique mass spectrum for each.

  • Identification and Quantification: Identify the this compound peak in the chromatogram by comparing its mass spectrum and retention time to a known this compound standard or a reference library (e.g., NIST, WILEY). The quantity of this compound can be determined by integrating the peak area and comparing it to a calibration curve prepared from this compound standards.

Troubleshooting Guides and FAQs

Q1: My this compound yield is significantly lower than expected, even though I followed the 24-hour drying protocol. What could be the issue?

A1: Several factors beyond drying time can influence this compound content:

  • Root Quality and Age: The age of the vetiver plant at harvest is crucial. Roots are typically best harvested between 15-18 months for optimal oil quality. Immature roots may yield oil of poorer quality, while older roots can become woody and have a diminished oil content.

  • Harvesting Season: The time of year can affect the metabolic state of the plant and, consequently, the essential oil composition. Harvesting during the dry season is generally recommended.

  • Geographical Origin and Cultivar: The chemical profile of vetiver oil, including the percentage of this compound, is known to vary depending on the geographical location and the specific cultivar of the plant.

  • Extraction Efficiency: Ensure that the maceration process was complete. Inadequate solvent volume or extraction time can lead to incomplete extraction. For distillation methods, factors like distillation time and steam pressure are critical. Hydrodistillation of vetiver roots can take up to 24 hours to extract all high-boiling point constituents like this compound.

  • Storage of Roots: If the roots were stored for an extended period before drying and extraction, degradation of volatile compounds, including this compound, could have occurred. It is advisable to process the roots as soon as possible after harvesting.

Q2: I noticed a significant decrease in the total essential oil yield after drying the roots. Is this normal?

A2: Yes, a decrease in the total weight of the roots due to moisture loss is expected during drying. This can concentrate the essential oil within the root material, potentially leading to a higher percentage yield of oil relative to the dried root weight. However, improper drying, such as using high heat or direct sunlight, can lead to the loss of more volatile components of the essential oil, which could reduce the overall oil yield. While some moisture loss is necessary, over-drying can make the root material brittle and may lead to the degradation of valuable compounds.

Q3: Can I use an oven to speed up the drying process?

A3: While an oven can accelerate drying, it is generally not recommended for optimizing the content of specific volatile compounds like this compound. High temperatures can cause the degradation and evaporation of thermolabile components of the essential oil. Shade-drying at ambient temperature is a gentler method that helps to preserve the integrity of the aromatic profile. If oven drying is necessary, it should be done at a low temperature (e.g., 30-40°C) with good air circulation.

Q4: In my GC-MS analysis, the this compound peak is not well-resolved from other sesquiterpene peaks. What can I do?

A4: Co-elution of isomers is a common challenge in the GC-MS analysis of essential oils. Here are a few troubleshooting steps:

  • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

  • Use a Different Column: If you are using a standard non-polar column, consider trying a column with a different stationary phase that offers different selectivity for sesquiterpenoids.

  • Verify with Retention Indices: Calculate the Kovats retention index for your peak of interest and compare it with literature values for this compound on the same type of column. This can help to confirm the identity of the compound.

Q5: Are there alternative extraction methods to maceration?

A5: Yes, the most common methods for vetiver oil extraction are hydrodistillation and steam distillation.

  • Hydrodistillation: The root material is submerged in water, which is then boiled. The steam and volatilized essential oil are condensed and collected.

  • Steam Distillation: Steam from an external source is passed through the root material, carrying the essential oil vapors to a condenser. These distillation methods are widely used in the industry and can be more efficient for larger-scale extraction than maceration. However, they require specialized equipment and careful control of temperature and pressure to avoid degradation of sensitive compounds.

Visualizations

Experimental_Workflow cluster_preparation Root Preparation cluster_drying Drying cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Vetiver Roots Wash Wash Roots Harvest->Wash Remove Soil Cut Cut into Small Pieces Wash->Cut Increase Surface Area Dry Air-Dry for 24h Cut->Dry Optimize Volatiles Macerate Macerate in Methanol Dry->Macerate Solvent Extraction Filter Filter Macerate->Filter Separate Extract GCMS GC-MS Analysis Filter->GCMS Inject Sample Quantify Quantify this compound GCMS->Quantify Data Processing

Caption: Experimental workflow for optimizing this compound content.

Khusimol_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Zizaene Zizaene FPP->Zizaene Zizaene Synthase This compound This compound Zizaene->this compound Cytochrome P450

Caption: Simplified biosynthetic pathway of this compound in vetiver.

References

Overcoming challenges in the purification of Khusimol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Khusimol.

Troubleshooting Guides

Column Chromatography Troubleshooting

A primary method for this compound purification is column chromatography. Below are common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
Poor Separation of this compound from Impurities - Inappropriate solvent system polarity.- Column overloading.- Irregular column packing.- Optimize the mobile phase using Thin Layer Chromatography (TLC). A common starting point is a gradient of n-hexane and ethyl acetate.[1][2]- Reduce the amount of crude vetiver oil loaded onto the column.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
This compound is Not Eluting from the Column - Solvent polarity is too low.- this compound may have degraded on the silica gel.- Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in the n-hexane/ethyl acetate mixture.[1]- Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography. If degradation is observed, consider using a less acidic stationary phase like deactivated silica gel or alumina.
Co-elution of Impurities with this compound Vetiver oil is a complex mixture of over 150 sesquiterpenoids, several of which have similar polarities to this compound. Common co-eluting impurities include:- α-vetivone- β-vetivone- Khusimone- Vetiselinenol- Isovalencenol- Employ a very shallow solvent gradient to improve resolution.- Consider using a different stationary phase, such as silver nitrate impregnated silica gel, which can aid in separating compounds with differing degrees of unsaturation.- Re-chromatograph the this compound-containing fractions using a different solvent system.
Tailing of this compound Peak/Band - Interaction of the hydroxyl group of this compound with active sites on the silica gel.- The column is overloaded.- Add a small amount of a polar modifier, like triethylamine (0.1-1%), to the mobile phase to saturate the active sites on the silica gel.- Reduce the sample load.
Fractions Containing this compound are Unstable (e.g., color change) - Oxidation of this compound, which is a primary alcohol.- Immediately after collection, evaporate the solvent from the fractions under reduced pressure at a low temperature.- Store the purified fractions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for the purification of this compound by column chromatography?

A common and effective mobile phase is a gradient of n-hexane and ethyl acetate. The purification process is often monitored by TLC using a mobile phase of n-hexane-ethyl acetate in a 9:1 ratio.[1][2] Another reported solvent system is petroleum ether and dichloromethane.

Q2: What is the expected purity of this compound after a single column chromatography step?

A purity of approximately 92.05% has been reported after classical column chromatography of vetiver oil.[1] Further purification steps, such as re-chromatography or crystallization, may be necessary to achieve higher purity.

Q3: How can I monitor the purification of this compound?

Thin Layer Chromatography (TLC) is a standard method for monitoring the separation. A typical TLC system consists of a silica gel GF254 plate as the stationary phase and an n-hexane-ethyl acetate (9:1) mixture as the mobile phase. This compound can be visualized by spraying the plate with a vanillin-sulfuric acid reagent and heating.[1][2]

Q4: Is this compound prone to degradation during purification?

Yes, as a sesquiterpenoid alcohol, this compound can be susceptible to oxidation. It is advisable to handle purified fractions with care, including prompt removal of solvents and storage under inert gas at low temperatures.

Q5: Are there alternative methods for purifying this compound?

While column chromatography is the most common method, other techniques can be explored. Supercritical fluid extraction (SFE) with CO2 is a modern method for the initial extraction of vetiver oil and may provide a cleaner starting material.[3] Overpressured Layer Chromatography (OPLC) has also been mentioned for the purification of vetiver alcohols.

Q6: Can this compound be crystallized for final purification?

Yes, a related sesquiterpenoid from vetiver oil, khusinol, has been isolated as a white crystalline solid.[4] This suggests that crystallization is a viable final purification step for this compound to achieve high purity. A general approach would be to dissolve the semi-pure this compound in a minimal amount of a hot solvent in which it is highly soluble, and then slowly cool the solution to induce crystallization. The choice of solvent would need to be determined empirically, starting with common organic solvents.

Experimental Protocols

Protocol for Purification of this compound by Column Chromatography

This protocol is a synthesis of methodologies reported in the literature.[1][2]

  • Preparation of the Column:

    • A glass column is packed with silica gel (60-120 mesh) as a slurry in n-hexane.

    • The column is allowed to settle, and excess n-hexane is drained until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Crude vetiver oil is dissolved in a minimal amount of n-hexane.

    • This solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20 v/v).[1]

    • Fractions of a consistent volume are collected.

  • Monitoring:

    • Each fraction is analyzed by TLC on silica gel GF254 plates.

    • The TLC plates are developed using an n-hexane-ethyl acetate (9:1) mobile phase.

    • Spots are visualized by spraying with a vanillin-sulfuric acid reagent followed by heating.

    • Fractions showing a major spot corresponding to this compound are pooled.

  • Solvent Removal:

    • The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: this compound Content in Vetiver Root Extract at Different Drying Times

This table summarizes the effect of post-harvest drying time of vetiver roots on the this compound content in the resulting extract.

Drying Time (hours)This compound Content (mg/100g of root)
01.95 ± 0.02
62.15 ± 0.02
122.30 ± 0.03
242.81 ± 0.01
361.72 ± 0.03
481.38 ± 0.02
Data from Amalia et al. (2021)[1]

Visualizations

Khusimol_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_steps Final Steps vetiver_roots Vetiver Roots extraction Solvent Extraction (e.g., with methanol) vetiver_roots->extraction vetiver_oil Crude Vetiver Oil extraction->vetiver_oil column_chromatography Column Chromatography (Silica Gel) vetiver_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring tlc_monitoring->fraction_collection Guide Fraction Selection pooling Pooling of This compound Fractions tlc_monitoring->pooling solvent_removal Solvent Removal pooling->solvent_removal crystallization Crystallization (Optional) solvent_removal->crystallization pure_this compound Pure this compound solvent_removal->pure_this compound crystallization->pure_this compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Poor Separation in Column Chromatography check_tlc Was TLC optimization performed? start->check_tlc check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_solvent Optimize mobile phase using TLC check_tlc->optimize_solvent No check_packing Is the column packed evenly? check_loading->check_packing No reduce_load Reduce sample load check_loading->reduce_load Yes repack_column Repack the column check_packing->repack_column No end Separation Improved check_packing->end Yes

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Optimizing Khusimol Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the gas chromatography-mass spectrometry (GC-MS) analysis of Khusimol. This resource provides in-depth troubleshooting guides and frequently asked questions to help you improve the resolution and overall quality of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound, providing practical solutions and preventative measures.

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for an alcohol like this compound is a common issue in GC-MS analysis and can compromise peak integration and resolution. The primary causes are often related to active sites in the GC system or suboptimal analytical conditions.

  • Active Sites: Free silanol groups in the injector liner, column, or even contaminants can interact with the hydroxyl group of this compound, causing peak tailing.

    • Solution:

      • Use a new, deactivated injector liner.

      • Trim the first 10-20 cm of the GC column to remove any accumulated non-volatile residues or active sites.

      • If the problem persists, consider replacing the GC column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1]

    • Solution: Dilute your sample and reinject.

  • Inappropriate Column Choice: Using a column that is not well-suited for sesquiterpene alcohols can lead to poor peak shape.

    • Solution: A mid-polarity column or a wax-type column can sometimes provide better peak shape for alcohols compared to a standard non-polar column.

  • Derivatization: Converting the polar hydroxyl group of this compound to a less polar silyl ether can significantly reduce tailing and improve peak shape. See the detailed derivatization protocol below.

Q2: I am having trouble separating this compound from other isomeric compounds, particularly Isovalencenol, in Vetiver oil samples. How can I improve the resolution?

A2: Co-elution of isomers is a frequent challenge in the analysis of complex mixtures like essential oils. Improving resolution requires careful optimization of your chromatographic conditions.

  • Column Selection: The choice of GC column is critical for separating closely eluting compounds. A longer column or a column with a different stationary phase can enhance resolution.

    • Recommendation: While standard non-polar columns like a DB-5ms can be used, a more polar column, such as a wax column (e.g., DB-WAX), may provide different selectivity and better resolution for sesquiterpene alcohols.[2] Comprehensive two-dimensional GC (GCxGC) is an advanced technique that offers superior resolving power for highly complex samples like vetiver oil.[3]

  • Temperature Program Optimization: A slower oven temperature ramp rate can improve the separation of closely eluting peaks.

    • Recommendation: Decrease the ramp rate (e.g., from 10°C/min to 3°C/min) during the elution window of this compound and its isomers.[4] See the table below for an example of an optimized temperature program.

  • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and, consequently, resolution.

    • Recommendation: Ensure your carrier gas flow rate is optimized for your column dimensions.

Q3: What is derivatization, and can it help in the analysis of this compound?

A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method. For GC-MS, this typically involves converting polar functional groups into less polar, more volatile, and more thermally stable derivatives.[5]

This compound, being a sesquiterpene alcohol, has a polar hydroxyl (-OH) group. This can lead to peak tailing and potential degradation at high temperatures in the GC injector. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[6]

Benefits of Derivatizing this compound:

  • Improved Peak Shape: Reduces tailing by masking the polar hydroxyl group.

  • Increased Volatility: Allows for elution at lower temperatures, reducing the risk of thermal degradation.

  • Enhanced Thermal Stability: The resulting TMS-ether is more stable at high temperatures.

A detailed protocol for the silylation of this compound is provided in the "Experimental Protocols" section.

Data Presentation: Comparison of Analytical Parameters

The following tables summarize key data and provide a comparison of different analytical approaches for improving this compound resolution.

Table 1: Comparison of GC Columns for this compound Analysis

ParameterDB-5ms (Non-Polar) DB-WAX (Polar) Chiral Column (e.g., Rt-βDEXse)
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene Glycol (PEG)Derivatized Cyclodextrin
Primary Application General purpose, good for hydrocarbonsSeparation of polar compounds, alcoholsSeparation of enantiomers
Selectivity for this compound Separates based primarily on boiling point.Provides different selectivity based on polarity, can improve resolution from other polar sesquiterpenoids.Can potentially separate this compound enantiomers.
Potential for Co-elution High, especially with isomers of similar boiling points like Isovalencenol.Lower for polar isomers, but may co-elute with other compounds of similar polarity.Not typically used for general screening due to high cost and specificity.
Kovats Retention Index (this compound) ~1623 - 1655Varies, generally higher than on non-polar phases.Varies depending on the specific chiral phase and conditions.

Table 2: Example of Optimized GC-MS Temperature Program

GC Oven ParameterStandard Fast Program Optimized Resolution Program
Initial Temperature 70°C, hold for 1 min60°C, hold for 2 min
Ramp 1 20°C/min to 280°C3°C/min to 240°C
Hold 5 min at 280°C10 min at 240°C
Total Run Time ~16.5 min~72 min
Expected Outcome Faster analysis, but potential co-elution of this compound and its isomers.Improved baseline separation of closely eluting sesquiterpenoids, including this compound.[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments discussed in this guide.

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • Dried sample containing this compound (e.g., Vetiver oil extract)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as water will react with the silylating reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Dissolution: Add 50 µL of anhydrous pyridine to the dried sample in a GC vial. Vortex briefly to dissolve the residue.

  • Derivatization: Add 100 µL of MSTFA to the vial. Cap the vial tightly.

  • Reaction: Heat the vial at 60°C for 30 minutes in a heating block or oven.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized sample.

Note: Silylated derivatives can be sensitive to moisture. Analyze the samples as soon as possible after derivatization.

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental planning.

GC_MS_Troubleshooting_Workflow start Poor this compound Resolution or Peak Shape check_peak_shape Is the peak tailing? start->check_peak_shape check_resolution Is there co-elution with other peaks? check_peak_shape->check_resolution No active_sites Check for Active Sites (Liner, Column) check_peak_shape->active_sites Yes optimize_temp Optimize Temperature Program (Slower Ramp) check_resolution->optimize_temp Yes overload Check for Column Overload active_sites->overload derivatize Consider Derivatization (Silylation) overload->derivatize end Improved Analysis derivatize->end change_column Change GC Column (e.g., to a polar/wax phase) optimize_temp->change_column check_flow Optimize Carrier Gas Flow Rate change_column->check_flow check_flow->end

Caption: Troubleshooting workflow for poor this compound resolution.

Silylation_Workflow start Start: Sample Containing this compound dry_sample Dry Sample Completely (e.g., under Nitrogen stream) start->dry_sample dissolve Dissolve in Anhydrous Pyridine dry_sample->dissolve add_reagent Add MSTFA Silylating Reagent dissolve->add_reagent heat Heat at 60°C for 30 minutes add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

References

Stability issues of Khusimol in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Khusimol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during the long-term storage and handling of this compound.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Change in physical appearance (e.g., color, viscosity) of this compound sample. Oxidation or degradation due to exposure to air, light, or high temperatures.Store this compound in amber-colored, airtight vials under an inert atmosphere (e.g., nitrogen or argon) at recommended low temperatures. Minimize exposure to ambient conditions during handling.
Inconsistent or unexpected results in biological assays. Degradation of this compound leading to reduced potency or the presence of interfering degradation products.Verify the purity of your this compound sample using a stability-indicating analytical method (see Experimental Protocols). Use a fresh, properly stored sample for your experiments.
Appearance of new peaks in chromatograms (GC-MS, HPLC) of the this compound sample. Chemical degradation of this compound.Characterize the new peaks to identify potential degradation products. Review storage conditions and handling procedures to prevent further degradation.
Loss of this compound concentration over time. Degradation due to improper storage. One study on vetiver root extract showed a decrease in this compound content after 24 hours of drying, suggesting sensitivity to environmental factors.[1][2][3]Implement and strictly follow recommended storage conditions. Regularly monitor the concentration of this compound using a validated analytical method.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For long-term storage, this compound should be stored in airtight, amber-colored glass vials to protect it from air and light.[4] It is recommended to store it at low temperatures, ideally at or below 4°C. For extended periods, storage at -20°C is advisable. To prevent oxidation, flushing the vial with an inert gas like nitrogen or argon before sealing is a best practice.

Q2: How sensitive is this compound to temperature fluctuations?

A2: While specific quantitative data on the thermal degradation of purified this compound is limited, sesquiterpene alcohols, in general, can be susceptible to degradation at elevated temperatures. It is best to avoid repeated freeze-thaw cycles and prolonged exposure to room temperature.

Q3: Can I store this compound in plastic containers?

A3: It is not recommended to store this compound, which is an oily liquid, in plastic containers for long periods. There is a potential for leaching of plasticizers from the container into the sample or absorption of the compound into the plastic, which could affect its purity and concentration. Glass vials are the preferred choice.

Degradation

Q4: What are the likely degradation pathways for this compound?

A4: As a sesquiterpene alcohol with a primary alcohol group and a methylene group, this compound is susceptible to oxidation.[5][6] Potential degradation pathways include the oxidation of the primary alcohol to an aldehyde and further to a carboxylic acid. The exocyclic double bond may also be susceptible to oxidation, potentially forming epoxides or other oxygenated derivatives.

Q5: What are the potential degradation products of this compound?

A5: Based on the structure of this compound and general knowledge of terpene chemistry, potential degradation products could include this compound aldehyde, Khusimonic acid (the carboxylic acid derivative), and various epoxides or diols formed from the oxidation of the double bond. Specific identification of degradation products requires forced degradation studies followed by analytical characterization (e.g., GC-MS, NMR).

Q6: How does degradation affect the biological activity of this compound?

A6: The biological activity of sesquiterpenoids is often linked to their specific chemical structure. Oxidation of the alcohol group or other modifications to the molecule can alter its interaction with biological targets, potentially leading to a decrease or change in its therapeutic effects. For instance, the antioxidant or pro-oxidant actions of sesquiterpenes are structure-dependent.[7][8] Some sesquiterpenoid peroxides have been shown to possess anti-inflammatory, antiprotozoal, and antitumor activities.[4]

Analytical Testing

Q7: How can I check the purity of my this compound sample?

A7: The purity of this compound can be assessed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) with densitometry. These methods can separate this compound from potential impurities and degradation products.

Q8: Are there established stability-indicating analytical methods for this compound?

Experimental Protocols

Protocol 1: Stability Testing of this compound under ICH Conditions

This protocol outlines a general procedure for conducting long-term and accelerated stability studies of this compound based on International Council for Harmonisation (ICH) guidelines.

1. Sample Preparation:

  • Use purified this compound of known concentration and purity.

  • Aliquot the sample into amber-colored glass vials with airtight seals.

  • For liquid samples, flush the headspace of the vials with an inert gas (e.g., nitrogen) before sealing.

2. Storage Conditions:

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.

  • Store the vials in a calibrated stability chamber.

3. Testing Schedule:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 3, and 6 months.

4. Analytical Methods:

  • At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or clarity.

    • Assay (this compound Content): Use a validated stability-indicating GC-MS or TLC-densitometry method (see Protocol 2 and 3).

    • Degradation Products: Monitor for the appearance and growth of any new peaks in the chromatogram.

5. Data Analysis:

  • Plot the concentration of this compound against time for each storage condition.

  • Determine the degradation rate and predict the shelf-life, which is the time it takes for the concentration to decrease to a predefined acceptance criterion (e.g., 90% of the initial concentration).

Protocol 2: GC-MS Method for Quantification of this compound and its Degradation Products

This protocol provides a starting point for developing a validated GC-MS method. Optimization will be required based on the specific instrument and degradation products.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for terpenoid analysis (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

2. GC Conditions (Example):

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless (or split, depending on concentration).

3. MS Conditions (Example):

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable organic solvent (e.g., hexane, ethyl acetate).

  • Use an internal standard for accurate quantification.

5. Validation Parameters (ICH Q2(R1)):

  • Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Protocol 3: TLC-Densitometry Method for Quantification of this compound

This protocol describes a general procedure for the quantification of this compound using TLC-densitometry.

1. Materials:

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

  • Mobile Phase: A non-polar solvent system, such as a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v). The polarity can be adjusted for optimal separation.

  • Visualization Reagent: Anisaldehyde-sulfuric acid or vanillin-sulfuric acid reagent.

2. Sample and Standard Preparation:

  • Prepare a stock solution of this compound standard of known concentration in a suitable solvent.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Prepare the sample solution at a concentration within the linear range of the calibration curve.

3. Chromatographic Development:

  • Apply known volumes of the standard and sample solutions as bands onto the TLC plate.

  • Develop the plate in a saturated chromatographic chamber with the chosen mobile phase until the solvent front reaches a predetermined distance.

  • Dry the plate thoroughly.

4. Densitometric Analysis:

  • Spray the plate with the visualization reagent and heat until the spots are clearly visible.

  • Scan the plate using a TLC scanner in absorbance or fluorescence mode at the wavelength of maximum absorption of the derivatized this compound spot.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualizations

Khusimol_Degradation_Pathway This compound This compound (C15H24O) Oxidation1 Oxidation (e.g., O2, light, heat) This compound->Oxidation1 Epoxidation Epoxidation (of double bond) This compound->Epoxidation Aldehyde This compound Aldehyde Oxidation1->Aldehyde Oxidation2 Further Oxidation Aldehyde->Oxidation2 CarboxylicAcid Khusimonic Acid Oxidation2->CarboxylicAcid Epoxide This compound Epoxide Epoxidation->Epoxide

Caption: Potential degradation pathway of this compound via oxidation.

Stability_Testing_Workflow cluster_setup Study Setup cluster_testing Testing Phase cluster_analysis Data Analysis Sample Preparation Sample Preparation Storage Conditions Set Storage Conditions (Long-term & Accelerated) Sample Preparation->Storage Conditions Time Points Pull Samples at Scheduled Time Points Storage Conditions->Time Points Analysis Analytical Testing (Appearance, Assay, Degradants) Time Points->Analysis Data Evaluation Evaluate Data & Determine Degradation Rate Analysis->Data Evaluation Shelf-life Establish Shelf-life Data Evaluation->Shelf-life

Caption: General workflow for this compound stability testing.

References

Technical Support Center: Khusimol Integrity in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Khusimol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpene alcohol with the molecular formula C₁₅H₂₄O, naturally found in vetiver oil[1]. Like many sesquiterpenoids, it is susceptible to degradation through oxidation, isomerization, and other chemical transformations, which can be triggered by exposure to air, light, heat, and certain chemical environments[2]. Maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results, as degradation products can exhibit different biological activities.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The primary factors contributing to this compound degradation include:

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the alcohol group and other susceptible parts of the molecule. The presence of a primary alcohol makes it susceptible to oxidation to its corresponding carboxylic acid.

  • Light Exposure: UV radiation can provide the energy to initiate degradation reactions. It is recommended to store this compound in light-protected containers.

  • Elevated Temperatures: Heat can accelerate the rate of chemical degradation. Maceration, a heatless extraction method, is often chosen for thermolabile compounds like this compound[1].

  • Inappropriate pH: Extreme pH conditions can catalyze degradation pathways.

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions.

Q3: How should I properly store pure this compound or solutions containing it?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and inert environment. The recommended storage conditions are in closed, airtight vials, preferably under an inert atmosphere (e.g., nitrogen or argon), and refrigerated. For solutions, use de-gassed, high-purity solvents and store in the same manner.

Q4: Are there any common laboratory reagents that are known to degrade this compound?

A4: Strong oxidizing agents, such as Jones reagent, will oxidize the primary alcohol of this compound. Strong acids and bases should also be used with caution as they can catalyze rearrangements and other degradation reactions. Care should be taken with any reagents that generate free radicals.

Troubleshooting Guide: Degradation of this compound

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent bioassay results This compound degradation leading to variable concentrations of the active compound.1. Verify Sample Integrity: Re-analyze the purity of your this compound stock solution using a suitable analytical method (e.g., GC-MS, HPLC).2. Control Storage Conditions: Ensure stock solutions are stored under an inert atmosphere, protected from light, and at a low temperature.3. Prepare Fresh Dilutions: Prepare fresh working solutions from the stock immediately before each experiment.4. Incorporate an Antioxidant: Consider adding a small amount of a suitable antioxidant (e.g., BHT, Vitamin E) to your stock solution, after verifying it does not interfere with your assay.
Appearance of unexpected peaks in chromatogram Degradation of this compound into byproducts during sample preparation or analysis.1. Minimize Exposure to Air: Purge solvent vials with an inert gas before preparing solutions. Use sealed vials for autosamplers.2. Control Temperature: Avoid heating samples. If warming is necessary to dissolve, do so gently and for the shortest possible time.3. Check Solvent Purity: Use high-purity, HPLC/GC-grade solvents to avoid contaminants that could catalyze degradation.4. Evaluate pH of Mobile Phase: If using HPLC, ensure the mobile phase pH is near neutral and buffered if necessary to prevent acid or base-catalyzed degradation on the column.
Loss of compound during work-up procedures Degradation due to harsh extraction or purification conditions.1. Use Mild Conditions: Employ mild extraction and purification techniques. Avoid strong acids or bases unless absolutely necessary.2. Reduce Temperature: Perform extractions and purifications at reduced temperatures (e.g., on an ice bath).3. Inert Atmosphere: If possible, conduct work-up steps under an inert atmosphere.4. Limit Exposure Time: Minimize the time this compound is in solution or exposed to potentially degrading conditions.
Discoloration or change in odor of this compound sample Significant oxidative degradation.1. Discard the Sample: Do not use a sample that has visibly changed, as its purity is compromised.2. Review Storage Protocol: Re-evaluate your storage procedures to ensure they are adequate (see FAQ Q3).3. Purchase Fresh Material: Obtain a fresh, high-purity standard of this compound.

Data on this compound Stability

While specific kinetic data on this compound degradation under various conditions is limited in publicly available literature, the following table summarizes the impact of post-harvest drying time on this compound content in vetiver roots, illustrating its sensitivity to environmental conditions.

Drying Time (hours)This compound Content (mg/100g of root)
01.95 ± 0.02
62.15 ± 0.02
122.30 ± 0.03
242.81 ± 0.01
361.72 ± 0.03
481.38 ± 0.02
Data from a study on the isolation of this compound from Vetiveria zizanioides. The content initially increases, potentially due to enzymatic processes, and then decreases significantly after 24 hours, indicating degradation or loss of volatile compounds[1].

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound for Bioassays

This protocol outlines the steps for preparing a this compound solution with minimized risk of degradation.

  • Materials:

    • High-purity this compound standard

    • High-purity, degassed solvent (e.g., ethanol, DMSO)

    • Inert gas (Nitrogen or Argon)

    • Amber glass vials with Teflon-lined caps

    • Micropipettes with sterile, filtered tips

  • Procedure:

    • Place a sealed vial of high-purity this compound and the degassed solvent in a desiccator to come to room temperature.

    • In a fume hood, carefully weigh the required amount of this compound into a tared amber glass vial.

    • Flush the vial containing the weighed this compound with a gentle stream of inert gas for 10-15 seconds.

    • Add the appropriate volume of degassed solvent to the vial to achieve the desired stock concentration.

    • Immediately cap the vial tightly.

    • Gently vortex the vial until the this compound is completely dissolved. Avoid vigorous shaking which can introduce more oxygen.

    • For long-term storage, flush the headspace of the vial with inert gas before re-capping and store at -20°C.

    • For immediate use, prepare serial dilutions in amber vials, flushing with inert gas at each dilution step.

Protocol 2: General Guidelines for Incorporating this compound into an Aqueous Bioassay Medium

  • Solvent Selection: Use a biocompatible solvent such as DMSO or ethanol to prepare a concentrated stock solution of this compound.

  • Minimizing Precipitation: When diluting the stock solution into the aqueous assay medium, ensure the final solvent concentration is low (typically <1%) to avoid precipitation and to minimize solvent-induced toxicity to cells or organisms.

  • Vortexing during Dilution: Add the this compound stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform dispersion.

  • Use of a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween 80) may be necessary to maintain the solubility of this compound in the aqueous medium. A vehicle control containing the same concentration of solvent and surfactant should always be included in the experiment.

  • Fresh Preparations: Prepare the final dilutions in the aqueous medium immediately before performing the bioassay to minimize the time this compound is exposed to the aqueous environment where it may be less stable.

Visualizations

Khusimol_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (C15H24O) Oxidation Oxidation This compound->Oxidation Initiation Degradation_Products Degradation Products (e.g., Aldehydes, Carboxylic Acids) Oxidation->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity Air Oxygen (Air) Air->Oxidation Light UV Light Light->Oxidation Heat High Temperature Heat->Oxidation pH Extreme pH pH->Oxidation Catalysis

Caption: Factors leading to the oxidative degradation of this compound.

Khusimol_Preservation_Workflow cluster_storage Proper Storage cluster_handling Careful Handling cluster_experiment Experimental Procedure Inert_Atmosphere Inert Atmosphere (N2 or Ar) Stable_this compound Stable this compound Sample Inert_Atmosphere->Stable_this compound Cold_Storage Refrigeration (-20°C to 4°C) Cold_Storage->Stable_this compound Light_Protection Amber Vials Light_Protection->Stable_this compound Degassed_Solvents Use Degassed Solvents Degassed_Solvents->Stable_this compound Fresh_Solutions Prepare Fresh Solutions Fresh_Solutions->Stable_this compound Antioxidants Consider Antioxidants (e.g., BHT) Antioxidants->Stable_this compound Optional Mild_Conditions Mild Reaction Conditions (pH, Temp) Reliable_Results Reliable Experimental Results Mild_Conditions->Reliable_Results Control_Exposure Minimize Exposure to Air Control_Exposure->Reliable_Results Stable_this compound->Mild_Conditions Stable_this compound->Control_Exposure

Caption: Workflow for preserving this compound stability during experiments.

References

Troubleshooting low yield in enantioselective synthesis of Khusimol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in the enantioselective synthesis of Khusimol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for the enantioselective synthesis of this compound and related zizaene sesquiterpenes?

A1: The enantioselective synthesis of the tricyclic core of this compound typically relies on powerful cycloaddition reactions to construct the fused ring system with high stereocontrol. Key strategies often involve:

  • Intramolecular Diels-Alder Reaction: A well-established method for forming six-membered rings, which can be rendered enantioselective through the use of chiral catalysts or auxiliaries.

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, which is a key structural motif in many natural products. This reaction can be challenging but is very powerful for the construction of fused ring systems.

  • Rhodium-Catalyzed Carbocyclization: Newer methods, such as the intramolecular rhodium-catalyzed [(3+2+2)] carbocyclization, have been successfully applied to the synthesis of related zizaene sesquiterpenes and offer a concise route to the tricyclic core.

Q2: My overall yield is consistently low. Where should I start troubleshooting?

A2: A low overall yield can be due to a single problematic step or a culmination of small losses throughout the synthesis. It is crucial to analyze each step of your synthetic route. Start by:

  • Identifying the lowest-yielding step: Carefully calculate the yield for each reaction and purification.

  • Assessing the purity of your starting materials and reagents: Impurities can significantly impact reaction efficiency and catalyst performance.

  • Reviewing your reaction conditions: Even small deviations in temperature, reaction time, or stoichiometry can have a large effect on the outcome.

  • Optimizing your purification methods: Ensure that you are not losing a significant amount of product during workup and chromatography.

Q3: I am observing poor enantioselectivity in my key asymmetric reaction. What are the likely causes?

A3: Poor enantioselectivity in a catalytic asymmetric reaction is a common issue. The primary factors to investigate are:

  • Catalyst activity and purity: The chiral catalyst is the heart of the enantioselective transformation. Ensure it is of high purity and has not degraded.

  • Ligand purity: If you are using a metal-ligand complex, the purity of the chiral ligand is paramount.

  • Reaction temperature: Enantioselectivity is often highly temperature-dependent. Running the reaction at a lower temperature may improve the enantiomeric excess (ee).

  • Solvent effects: The solvent can play a crucial role in the transition state of the asymmetric reaction. Screen a variety of solvents to find the optimal one.

  • Substrate purity: Impurities in the substrate can sometimes interfere with the catalyst, leading to a loss of enantioselectivity.

Troubleshooting Guide for Key Reactions

This guide focuses on potential issues in a hypothetical, yet plausible, enantioselective synthesis of this compound.

Hypothetical Retrosynthesis of this compound

Our troubleshooting guide will be based on a hypothetical retrosynthesis that highlights common challenges in natural product synthesis.

G This compound This compound Intermediate_A Late-stage Intermediate (Functional Group Interconversion) This compound->Intermediate_A Oxidation/Reduction Intermediate_B Tricyclic Core (Cyclopentenone) Intermediate_A->Intermediate_B Stereoselective Reduction Intermediate_C Acyclic Precursor (Enyne) Intermediate_B->Intermediate_C Intramolecular Pauson-Khand Reaction G start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions optimize_purification Optimize Purification (Workup, Chromatography) check_conditions->optimize_purification analyze_side_products Analyze Side Products by NMR, MS optimize_purification->analyze_side_products adjust_conditions Adjust Reaction Conditions analyze_side_products->adjust_conditions change_reagents Consider Alternative Reagents or Catalysts analyze_side_products->change_reagents success Yield Improved adjust_conditions->success change_reagents->success G This compound This compound Structure Bonds Key Bonds to Form This compound->Bonds C5_C6 C5-C6 Bond (e.g., Diels-Alder) Bonds->C5_C6 C1_C2_C10 C1-C2 & C1-C10 Bonds (e.g., Pauson-Khand) Bonds->C1_C2_C10

Technical Support Center: Method Development for Separating Khusimol from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of Khusimol. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions (FAQs) related to the purification of this compound from its isomers, primarily sourced from vetiver oil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from isomers important?

This compound is a sesquiterpene alcohol and a major component of vetiver oil, contributing significantly to its characteristic woody and earthy aroma.[1] The separation of this compound from its isomers, such as α-vetivone, β-vetivone, and other sesquiterpenoids, is crucial for various applications, including perfumery, and potential pharmaceutical development, where the purity of a compound is essential for its efficacy and safety.

Q2: What are the primary methods for separating this compound from its isomers?

The most common methods for separating this compound from its isomers are fractional distillation under vacuum and column chromatography. More advanced techniques like Supercritical Fluid Chromatography (SFC) are also emerging as efficient alternatives.

Q3: What are the key physical property differences between this compound and its isomers that can be exploited for separation?

Separation is primarily based on differences in boiling points and polarity. Fractional distillation separates compounds based on their varying boiling points.[2] Column chromatography and HPLC separate components based on their differential adsorption to a stationary phase and solubility in a mobile phase, which are influenced by polarity.

Q4: How does the source of vetiver oil affect the separation process?

The chemical composition of vetiver oil, including the relative abundance of this compound and its isomers, can vary depending on the geographical origin (e.g., Haiti, Java, India), cultivation practices, and extraction methods.[3][4] This variation may necessitate adjustments to the separation protocol.

Method Selection and Experimental Workflow

Choosing the appropriate separation method depends on the desired purity, scale of operation, and available equipment. The following diagram illustrates a general workflow for method selection and subsequent analysis.

MethodSelection Start Crude Vetiver Oil Method_Selection Method Selection Start->Method_Selection Fractional_Distillation Fractional Distillation (High Throughput, Moderate Purity) Method_Selection->Fractional_Distillation Large Scale Column_Chromatography Column Chromatography (Moderate Throughput, High Purity) Method_Selection->Column_Chromatography Lab Scale SFC Supercritical Fluid Chromatography (SFC) (Low Throughput, Very High Purity) Method_Selection->SFC High Purity Required Analysis Purity Analysis (GC-MS) Fractional_Distillation->Analysis Column_Chromatography->Analysis SFC->Analysis Pure_this compound Isolated this compound Analysis->Pure_this compound

Caption: A flowchart illustrating the decision-making process for selecting a suitable method for this compound separation.

Experimental Protocols

Fractional Distillation under Vacuum

Fractional distillation is a suitable method for large-scale separation of this compound from vetiver oil, exploiting the differences in boiling points of its components.[2][5] Due to the high boiling points of sesquiterpenes, the distillation must be performed under a vacuum to prevent thermal degradation.[6]

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (packed with suitable material like Raschig rings or metal sponges)

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and gauge

  • Thermometers

Protocol:

  • Sample Preparation: Dry the crude vetiver oil to remove any water.

  • Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.

  • Vacuum Application: Gradually apply a vacuum, aiming for a pressure between 0.33 to 2.64 kPa.[6][7]

  • Heating: Gently heat the oil in the round-bottom flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect different fractions based on the boiling point ranges of the components. The fraction containing this compound will distill after the more volatile monoterpenes and before the less volatile sesquiterpenoids. For similar terpene separations, initial fractions containing more volatile compounds may be collected at a lower temperature (e.g., 67-70°C), while the desired sesquiterpenoid fraction is collected at a higher temperature (e.g., 84-96°C) under reduced pressure.[6][7]

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of this compound.

Column Chromatography

Column chromatography is a widely used technique for achieving high purity separation of this compound on a laboratory scale.

Materials:

  • Glass chromatography column

  • Stationary phase: Silica gel (60-120 mesh)

  • Mobile phase: n-hexane and ethyl acetate

  • Crude vetiver oil

  • Collection tubes

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude vetiver oil in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate (gradient elution). A typical gradient could be from 95:5 to 75:25 (n-hexane:ethyl acetate).[8]

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase, offering fast and efficient separations.[9]

Instrumentation:

  • Supercritical Fluid Chromatography system with a pump, oven, backpressure regulator, and detector (e.g., UV or MS).

  • Column: A chiral or achiral column suitable for terpene separation.

  • Mobile phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol or isopropanol.

Protocol:

  • Method Development: Start with a screening of different columns and co-solvents to find the optimal conditions for separating this compound from its isomers.

  • Sample Injection: Dissolve the vetiver oil or a pre-fractionated sample in a suitable solvent and inject it into the SFC system.

  • Chromatographic Run: Run the separation using the optimized parameters for pressure, temperature, and mobile phase composition.

  • Fraction Collection: If using a preparative SFC system, collect the fraction corresponding to the this compound peak.

  • Analysis: Analyze the collected fraction for purity using an appropriate analytical method like GC-MS.

Data Presentation

The following table summarizes the typical composition of major sesquiterpenoids in vetiver oil, which are the primary compounds to be separated from this compound.

CompoundTypical Percentage Range (%)Boiling Point (°C at atmospheric pressure)Polarity
This compound 10 - 15 ~280 (estimated) High (Alcohol)
α-Vetivone2.5 - 6.3~297Moderate (Ketone)
β-Vetivone2.9 - 4.5~299Moderate (Ketone)
Vetiselinenol1.3 - 7.8~285High (Alcohol)
Isovalencenol~10~282High (Alcohol)

Note: Boiling points are estimates and will be significantly lower under vacuum.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation - Inefficient fractionating column.- Vacuum fluctuations.- Heating rate too high.- Use a column with a higher theoretical plate count (e.g., packed with more efficient packing material).- Ensure a stable vacuum is maintained.- Reduce the heating rate to allow for proper equilibration.
Thermal Decomposition - Temperature is too high.- Presence of oxygen.- Reduce the distillation temperature by applying a higher vacuum.- Ensure the system is free of leaks.
Bumping - Uneven boiling.- Use boiling chips or a magnetic stirrer.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Co-elution of Isomers - Mobile phase polarity is not optimal.- Stationary phase is not selective enough.- Optimize the gradient of the mobile phase; a shallower gradient can improve resolution.- Try a different stationary phase (e.g., alumina) or a silica gel with a different particle size.
Tailing Peaks - Compound is too polar for the mobile phase.- Column is overloaded.- Increase the polarity of the eluting solvent gradually.- Reduce the amount of sample loaded onto the column.
Cracked Column Bed - The column has run dry.- Always keep the solvent level above the top of the stationary phase.
Supercritical Fluid Chromatography (SFC)
Issue Possible Cause(s) Troubleshooting Steps
Poor Resolution - Incorrect co-solvent or column.- Suboptimal pressure or temperature.- Screen different co-solvents (e.g., methanol, isopropanol) and columns.- Adjust the backpressure and temperature to fine-tune the separation.
Peak Splitting - Sample solvent is too strong.- Dissolve the sample in a weaker solvent.
Baseline Noise - Contaminated CO2 or co-solvent.- Use high-purity CO2 and HPLC-grade solvents.

Logical Relationships in Troubleshooting

The following diagram illustrates a logical approach to troubleshooting co-elution in column chromatography.

Troubleshooting Start Co-elution of this compound and Isomer(s) Observed Check_TLC Review TLC Separation Start->Check_TLC Good_TLC_Sep Good Separation on TLC? Check_TLC->Good_TLC_Sep Optimize_Gradient Optimize Elution Gradient (Slower Gradient) Good_TLC_Sep->Optimize_Gradient Yes Change_Solvent Change Mobile Phase Solvent System Good_TLC_Sep->Change_Solvent No Success Separation Achieved Optimize_Gradient->Success Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Change_Solvent->Change_Stationary_Phase Change_Stationary_Phase->Success

References

Minimizing solvent impurities in purified Khusimol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in purified Khusimol samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent impurities found in purified this compound samples?

A1: Based on typical isolation and purification protocols for this compound, which often involve column chromatography, the most common residual solvents are n-hexane and ethyl acetate.[1][2] Other solvents that may be used in extraction or subsequent processing steps, such as methanol, acetone, or dichloromethane, could also be present as impurities.

Q2: Why is it critical to minimize solvent impurities in this compound samples?

Q3: What are the primary analytical methods for detecting and quantifying solvent impurities?

A3: The most widely used and effective method for analyzing residual solvents in essential oils and their components is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[3][4] Headspace GC is particularly sensitive for detecting volatile solvents.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can identify and quantify solvent impurities.[5][6][7]

Q4: What are the acceptable limits for solvent impurities in a purified this compound sample?

A4: Acceptable limits for residual solvents depend on the intended use of the this compound sample. For pharmaceutical applications, these limits are defined by regulatory bodies such as the International Council for Harmonisation (ICH). For research purposes, the required purity level will be dictated by the specific experimental needs. It is generally best practice to minimize solvent levels to the lowest detectable limit.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of solvent impurities from this compound samples.

Problem 1: Persistent n-hexane or other non-polar solvent peaks in GC-MS analysis.
  • Possible Cause 1: Inefficient evaporation due to the oily nature of this compound, which can trap solvent molecules.

  • Solution 1.1: Solvent Exchange and Re-evaporation. Dissolve the sample in a more volatile solvent with a lower boiling point, such as diethyl ether or pentane, and then re-evaporate the solvent using a rotary evaporator. Repeat this process 2-3 times.[8]

  • Solution 1.2: High Vacuum Drying. Place the sample under a high vacuum for an extended period (e.g., overnight). Gentle heating (e.g., 30-40°C) can be applied if the thermal stability of this compound is not compromised, but care should be taken as many plant bioactives are volatile.[9][10]

  • Solution 1.3: Nitrogen Stream. Gently pass a slow stream of dry nitrogen gas over the surface of the sample while under vacuum to facilitate the removal of trapped solvent molecules.[8]

Problem 2: Presence of ethyl acetate or other polar solvent impurities.
  • Possible Cause 2: Strong intermolecular interactions between the polar solvent and the hydroxyl group of this compound.

  • Solution 2.1: Azeotropic Distillation. Dissolve the sample in a solvent that forms a low-boiling azeotrope with the impurity. For example, adding toluene and repeatedly evaporating the solvent can help remove residual water and some polar organic solvents.[10]

  • Solution 2.2: Lyophilization (Freeze-Drying). If the sample contains water, dissolving it in a suitable solvent (e.g., benzene or t-butanol, though benzene is less commonly used now due to toxicity) and then freeze-drying can effectively remove the solvent. This is particularly useful for removing aqueous solvents.[9]

Problem 3: Emulsion formation during aqueous work-up, potentially trapping solvents.
  • Possible Cause 3: The presence of surfactant-like compounds in the crude extract.

  • Solution 3.1: Gentle Agitation. Instead of vigorous shaking during liquid-liquid extraction, gently swirl the separatory funnel to minimize emulsion formation.[11]

  • Solution 3.2: Salting Out. Add brine (a saturated aqueous solution of NaCl) to the aqueous layer to increase its ionic strength, which can help break the emulsion.[11]

  • Solution 3.3: Filtration. Pass the emulsion through a plug of glass wool or a phase separation filter paper.[11]

  • Solution 3.4: Centrifugation. Centrifuging the emulsion can help separate the layers.[11]

Quantitative Data Summary

The following table provides typical detection limits for common analytical techniques used to identify solvent impurities. The acceptable limits will vary based on the application.

SolventCommon SourceTypical Detection Limit (GC-MS)Typical Detection Limit (Headspace GC)Notes
n-HexaneColumn Chromatography1-10 ppm< 1 ppmA common non-polar eluent.
Ethyl AcetateColumn Chromatography1-10 ppm< 1 ppmA common polar eluent.
MethanolExtraction5-50 ppm1-10 ppmOften used in initial plant extraction.[1]
AcetoneCleaning/Precipitation5-50 ppm1-10 ppmCan be introduced from glassware.
DichloromethaneExtraction/Partitioning1-10 ppm< 1 ppmA common extraction solvent.

Experimental Protocols

Protocol 1: Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
  • Sample Preparation: Accurately weigh approximately 100 mg of the purified this compound sample into a headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a high-boiling point hydrocarbon not present in the sample).

  • Dilution: Dilute the sample with a high-boiling point, inert solvent (e.g., dimethyl sulfoxide or benzyl alcohol) to ensure complete dissolution and facilitate the release of volatile residual solvents.

  • Incubation: Seal the vial and place it in the headspace autosampler. Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatile solvents to partition into the headspace.

  • Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

  • GC Separation: The components are separated on a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to ensure the separation of different solvents.

  • MS Detection: The separated components are detected by a mass spectrometer, which provides mass spectra for identification.

  • Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known amounts of the solvents.

Protocol 2: Purification of this compound using Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude vetiver oil or a partially purified fraction in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 100% n-hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).[1][2]

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A common TLC mobile phase is n-hexane:ethyl acetate (9:1).[1] The spots can be visualized using a vanillin-sulfuric acid stain followed by heating.[1]

  • Fraction Pooling and Solvent Evaporation: Combine the pure this compound-containing fractions and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Purification and Analysis cluster_purification Purification cluster_analysis Impurity Analysis p1 Crude Vetiver Oil p2 Column Chromatography (n-hexane/ethyl acetate) p1->p2 p3 Fraction Collection p2->p3 p4 TLC Monitoring p3->p4 p5 Pooling of Pure Fractions p4->p5 p6 Solvent Evaporation (Rotary Evaporator) p5->p6 p7 Purified this compound p6->p7 a1 Sample Preparation p7->a1 Sample for Analysis a2 HS-GC-MS Analysis a1->a2 a3 Data Interpretation a2->a3 a4 Quantification of Residual Solvents a3->a4 a4->p7 Purity Confirmation

Caption: Workflow for this compound purification and solvent impurity analysis.

Troubleshooting_Logic Troubleshooting Logic for Solvent Impurity Removal cluster_nonpolar Non-Polar Solvents (e.g., n-hexane) cluster_polar Polar Solvents (e.g., ethyl acetate) start Solvent Impurity Detected in Purified this compound np1 Solvent Exchange & Re-evaporation start->np1 Non-polar impurity p1 Azeotropic Distillation start->p1 Polar impurity np2 High Vacuum Drying np1->np2 np3 Nitrogen Stream np2->np3 end Solvent-Free This compound Sample np3->end p2 Lyophilization (if aqueous) p1->p2 p2->end

Caption: Decision tree for troubleshooting solvent impurity removal.

References

Validation & Comparative

Khusimol vs. Vetivone: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological activities of two prominent sesquiterpenoids found in vetiver oil, this guide offers a comparative analysis of Khusimol and Vetivone for researchers, scientists, and drug development professionals. This document summarizes available quantitative data, details experimental methodologies, and visualizes potential signaling pathways to provide a comprehensive overview of their bioactive potential.

This compound and Vetivone are two characteristic sesquiterpenoid compounds found in the essential oil of vetiver grass (Chrysopogon zizanioides), a plant renowned for its aromatic and medicinal properties. While both contribute to the overall bioactivity of vetiver oil, understanding their individual effects is crucial for targeted therapeutic applications. This guide provides a comparative analysis of their reported biological activities based on available scientific literature.

Quantitative Bioactivity Data

While research on the individual bioactivities of isolated this compound and Vetivone is still emerging, studies on vetiver essential oil, rich in these compounds, provide valuable insights. The following table summarizes the quantitative data available for vetiver oil, which can be indicative of the potential activities of its main constituents.

BioactivityTest SystemVetiver Essential OilKey Components Present in Tested OilReference
Antioxidant Activity DPPH Radical Scavenging AssayIC50: 789.80 µg/mLThis compound (38.50%), β-Vetivenene (22.75%), Vetiverol (15.20%), α-Vetivone (6.95%), β-Vetivone (5.30%)[1]
ABTS Radical Scavenging AssayIC50: 263.20 µg/mLThis compound (38.50%), β-Vetivenene (22.75%), Vetiverol (15.20%), α-Vetivone (6.95%), β-Vetivone (5.30%)[1]
Cytotoxic Activity HaCaT (human keratinocyte) cell lineIC50: 312.55 µg/mLThis compound (38.50%), β-Vetivenene (22.75%), Vetiverol (15.20%), α-Vetivone (6.95%), β-Vetivone (5.30%)[1]
4T1 (murine breast cancer) cell lineLowest IC50 among tested cancer cell linesβ-caryophyllene was the most abundant compound[2][3][4]
WiDr (human colon cancer) cell lineHigher IC50 than 4T1 cellsβ-caryophyllene was the most abundant compound[2][3][4]
T47D (human breast cancer) cell lineHigher IC50 than 4T1 cellsβ-caryophyllene was the most abundant compound[2][3][4]
Antimicrobial Activity Staphylococcus aureusMIC: 39 µg/mLNot specified[5]
Bacillus subtilisMIC: 312.5 µg/mLNot specified[5]
Pseudomonas aeruginosaMIC: 312.5 µg/mLNot specified[5]
Escherichia coliMIC: 312.5 µg/mLNot specified[5]
Methicillin-sensitive Staphylococcus aureus (MSSA)MIC: 3.87–7.73 µg/mLThis compound (38.50%), β-Vetivenene (22.75%), Vetiverol (15.20%), α-Vetivone (6.95%), β-Vetivone (5.30%)[6]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC: 3.87–7.73 µg/mLThis compound (38.50%), β-Vetivenene (22.75%), Vetiverol (15.20%), α-Vetivone (6.95%), β-Vetivone (5.30%)[6]
Staphylococcus epidermidisMIC: 3.87–7.73 µg/mLThis compound (38.50%), β-Vetivenene (22.75%), Vetiverol (15.20%), α-Vetivone (6.95%), β-Vetivone (5.30%)[6]
Various bacteria and fungiMIC: 250 to >1000 µg/mL (for isolated this compound)This compound[7]

Note: IC50 represents the concentration required to inhibit 50% of the activity, while MIC stands for the Minimum Inhibitory Concentration. Lower values indicate higher potency. The bioactivity of the essential oil is a result of the synergistic or antagonistic effects of its various components.

Key Bioactivities and Potential Mechanisms

Antioxidant Activity

Vetiver essential oil, containing both this compound and Vetivone, has demonstrated free radical scavenging capabilities.[1][8] The antioxidant activity is often attributed to the ability of its sesquiterpenoid constituents to donate hydrogen atoms or electrons to neutralize free radicals. While direct comparative data for isolated this compound and Vetivone is limited, the presence of both α- and β-vetivone has been linked to the antioxidant potential of the oil.[8]

Anti-inflammatory Activity

Vetiver oil and its components are suggested to possess anti-inflammatory properties.[9][10] This is a significant area of interest for drug development, as chronic inflammation is implicated in numerous diseases. The potential mechanism may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins. While direct evidence for this compound and Vetivone is still needed, many natural terpenoids are known to inhibit these pathways.

Antimicrobial Activity

Vetiver essential oil has shown a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][6][11][12][13] Studies have reported MIC values against both Gram-positive and Gram-negative bacteria. One study reported that isolated this compound was only slightly active against the tested microorganisms, suggesting that other components in the essential oil, possibly including Vetivone or synergistic effects, contribute significantly to the overall antimicrobial properties.[7]

Anticancer Activity

Emerging research suggests that vetiver essential oil exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer.[2][3][14] The mechanism of action may involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The differential sensitivity of various cancer cell lines to vetiver oil suggests that its components may target specific cellular pathways.[2][4]

Potential Signaling Pathways

While specific signaling pathways for this compound and Vetivone are not yet fully elucidated, based on the known activities of other sesquiterpenoids and natural compounds, we can hypothesize their involvement in key cellular signaling cascades.

Anti-inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS/Other Stimuli Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Receptor->IKK Activates MAPK MAPK (p38, JNK, ERK) Receptor->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MAPK->NFkB_n Activates Khusimol_Vetivone This compound / Vetivone (Hypothesized) Khusimol_Vetivone->IKK Inhibits? Khusimol_Vetivone->MAPK Inhibits? Gene_Expression Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene_Expression Induces

Caption: Hypothesized anti-inflammatory signaling pathway.

This diagram illustrates the potential mechanism by which this compound and Vetivone may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory gene expression.

Antioxidant_Mechanism Free_Radical Free Radical (e.g., DPPH, ABTS) Neutralized_Radical Neutralized Radical Free_Radical->Neutralized_Radical Receives H atom or electron Khusimol_Vetivone This compound / Vetivone (Antioxidant) Khusimol_Vetivone->Free_Radical Donates H atom or electron Oxidized_Compound Oxidized This compound / Vetivone Khusimol_Vetivone->Oxidized_Compound

References

Differentiating Khusimol from other sesquiterpenes in vetiver oil

Author: BenchChem Technical Support Team. Date: November 2025

Vetiver oil, a complex essential oil derived from the roots of Chrysopogon zizanioides, is a staple in the fragrance industry, prized for its deep, earthy aroma. This complexity arises from a rich composition of over 300 sesquiterpenes and their derivatives.[1] Among these, khusimol is often a major constituent, contributing significantly to the oil's characteristic scent profile. For researchers, scientists, and drug development professionals, the ability to accurately differentiate and quantify this compound from other structurally similar sesquiterpenes is crucial for quality control, bioactivity studies, and the development of novel therapeutic agents.

This guide provides a comparative analysis of this compound and other prominent sesquiterpenes found in vetiver oil, supported by experimental data and detailed analytical protocols.

Chemical Composition of Vetiver Oil: A Sesquiterpene-Rich Profile

The chemical makeup of vetiver oil is predominantly sesquiterpenoid, with the relative abundance of its components varying based on geographical origin, cultivation conditions, and extraction methods. This compound, a tricyclic sesquiterpene alcohol, is consistently identified as a key component, often being the most abundant.[2][3] Other significant sesquiterpenes that require careful differentiation include the ketonic derivatives α-vetivone and β-vetivone, as well as other alcohols like vetiselinenol and hydrocarbons such as β-vetispirene. The main odor-influencing components in vetiver oils are often attributed to three carbonyl compounds: α-vetivone, β-vetivone, and khusimone.[1]

Quantitative Comparison of Major Sesquiterpenes

The following table summarizes the typical quantitative presence of this compound and other major sesquiterpenes in vetiver oil, compiled from various studies. These values can fluctuate, but they provide a general framework for what to expect during analysis.

SesquiterpeneTypical Abundance (%)Reference
This compound10 - 15[3]
α-Vetivone3 - 7
β-Vetivone4 - 9
Khusimone1 - 5
Vetiselinenol2 - 8
β-Vetispirene1 - 4

Physicochemical and Spectroscopic Differentiation

Distinguishing between these closely related sesquiterpenes necessitates a multi-faceted analytical approach. The following tables provide a comparative summary of their key physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyThis compoundα-Vetivoneβ-VetivoneVetiselinenolKhusimone
Molecular FormulaC₁₅H₂₄OC₁₅H₂₂OC₁₅H₂₂OC₁₅H₂₄OC₁₅H₂₂O
Molar Mass ( g/mol )220.35218.34218.34220.35218.33
Boiling Point (°C)140-145 @ 0.07 Torr[2]270.5[4]~329-330 (est.)[5]-295-296 (est.)[2]
Density (g/cm³)1.0105 @ 20°C[2]0.962---
Refractive Index-1.5384 @ 20°C[6]1.5309 @ 20°C[6]--
Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the separation and identification of sesquiterpenes in vetiver oil. The retention of these compounds on a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is influenced by their boiling points and polarity. The Kovats Retention Index (RI) is a standardized measure that aids in compound identification.

SesquiterpeneKovats Retention Index (Non-polar column)Key Mass Spectral Fragments (m/z)
This compound~1680220, 205, 187, 105
α-Vetivone~1780218, 203, 175, 108
β-Vetivone~1820[7]218, 203, 175, 105
Vetiselinenol~1723[3]220, 205, 187, 105
Khusimone~1750218, 203, 175, 91

Note: Kovats indices can vary slightly depending on the specific GC conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, allowing for unambiguous differentiation based on the chemical environment of each carbon atom.

Carbon TypeThis compound (δ, ppm)α-Vetivone (δ, ppm)β-Vetivone (δ, ppm)
C=O-~199~200
C=C~150, ~106~170, ~124~165, ~122
C-O~67--
Quaternary C~48, ~38~45, ~35~50, ~40
CH~55, ~49, ~42~50, ~40~52, ~45
CH₂~39, ~32, ~26, ~24~38, ~30, ~25~40, ~35, ~28
CH₃~29, ~15~22, ~21, ~18~25, ~20, ~16

Note: Chemical shifts are approximate and can vary based on the solvent and instrument parameters.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of vetiver oil to identify and quantify its sesquiterpene components.

dot

Caption: Workflow for GC-MS analysis of vetiver oil sesquiterpenes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1.0 µL of a 1% solution of vetiver oil in n-hexane (split ratio 100:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 3 °C/min.

    • Hold at 240 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Identification: Compounds are identified by comparing their mass spectra with those in commercial libraries (e.g., NIST, Wiley) and by comparing their calculated Kovats Retention Indices with literature values.

Isolation of this compound using Column Chromatography

This protocol provides a general procedure for the isolation of this compound from the complex mixture of vetiver oil.

dot

Caption: General workflow for the isolation of this compound from vetiver oil.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Dissolve a known amount of vetiver oil in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, leaving the oil adsorbed on the silica gel.

    • Carefully load the dried, oil-adsorbed silica gel onto the top of the packed column.

    • Begin elution with 100% n-hexane to elute non-polar hydrocarbons.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in n-hexane).

    • Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid spray).

    • Pool the fractions containing this compound (identified by comparison with a standard or by subsequent GC-MS analysis).

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain enriched this compound. Further purification can be achieved by recrystallization or repeated chromatography.

Conclusion

The differentiation of this compound from other sesquiterpenes in vetiver oil is a critical task for ensuring the quality and understanding the bioactivity of this valuable natural product. A combination of chromatographic and spectroscopic techniques, particularly GC-MS and ¹³C NMR, provides the necessary tools for accurate identification and quantification. The experimental protocols outlined in this guide offer a robust framework for researchers to confidently analyze the complex sesquiterpene profile of vetiver oil and to isolate key components like this compound for further investigation.

References

Unveiling the Antioxidant Potential of Khusimol: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Khusimol's Antioxidant Capacity

In the quest for novel antioxidant agents, natural compounds are a focal point of research. This compound, a major sesquiterpenoid found in vetiver oil, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of the antioxidant capacity of this compound, validated through the widely recognized 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. By presenting available experimental data, this document aims to offer an objective perspective on this compound's efficacy relative to established antioxidant standards.

Comparative Antioxidant Activity: this compound vs. Standard Antioxidants

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.

While direct DPPH IC50 values for isolated this compound are not extensively documented in publicly available literature, studies on vetiver essential oil, of which this compound is a primary constituent (ranging from 11.11% to 30.0%), provide valuable insights into its potential antioxidant activity.[1] Research has shown that vetiver oil possesses strong free radical scavenging activity when compared to standard antioxidants.[2]

For a comprehensive comparison, the table below summarizes the reported DPPH IC50 values for vetiver oil and commonly used standard antioxidants. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

AntioxidantDPPH IC50 Value (µg/mL)Notes
Vetiver Oil (rich in this compound) 1390 to 4540The antioxidant activity of vetiver oil is attributed to its components, including this compound.[3] The IC50 values for vetiver oil obtained through different extraction methods ranged from 1.39 to 4.54 mg/mL.[3]
Ascorbic Acid (Vitamin C) 3.115 - 66.12A well-known natural antioxidant, often used as a positive control.[4][5][6]
Trolox 3.765A water-soluble analog of vitamin E, commonly used as an antioxidant standard.[7]
Butylated Hydroxytoluene (BHT) 36 - 202.35A synthetic antioxidant widely used as a food additive.[8][9]

Note: The IC50 values presented are sourced from various studies and are for comparative purposes. Direct comparison is most accurate when assays are performed under identical conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for the DPPH assay, synthesized from established protocols, to ensure reproducibility and standardization for researchers evaluating the antioxidant capacity of compounds like this compound.

Objective: To determine the free radical scavenging activity of a test compound by measuring the reduction of the DPPH radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. This change in absorbance is measured spectrophotometrically at approximately 517 nm.

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Test compound (e.g., this compound)

  • Standard antioxidants (e.g., Ascorbic acid, Trolox, BHT)

  • Micropipettes and tips

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) by dissolving an appropriate amount of DPPH powder in methanol or ethanol.

    • Store the solution in a dark bottle and at a low temperature to prevent degradation.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound and standard antioxidants at various concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the test or standard solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and the DPPH solution.

    • Include blank wells for each sample concentration containing the sample and the solvent without the DPPH solution to account for any background absorbance.

    • Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (DPPH solution without the test sample).

      • A_sample is the absorbance of the DPPH solution with the test sample.

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the concentration of the test compound.

    • The IC50 value is determined from the graph as the concentration of the antioxidant required to inhibit 50% of the DPPH radicals.

Visualizing the DPPH Assay Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Test Compound (e.g., this compound) prep_sample->mix prep_std Prepare Standard Antioxidants prep_std->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow of the DPPH radical scavenging assay.

This guide provides a foundational understanding of this compound's antioxidant capacity in the context of the DPPH assay. While existing data on vetiver oil suggests promising activity, further studies on isolated this compound are warranted to definitively establish its antioxidant profile and potential for applications in drug development and other scientific fields.

References

A Head-to-Head Comparison of Khusimol and α-Vetivone Antimicrobial Efficacy: An Analysis of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the antimicrobial properties of Khusimol and α-vetivone, two principal sesquiterpenoids derived from Vetiver oil (Chrysopogon zizanioides), reveals a landscape ripe for further investigation. While Vetiver essential oil is well-documented for its broad-spectrum antimicrobial activity, direct comparative studies on its isolated major components are notably scarce in the current scientific literature. This guide provides a comprehensive overview of the available data, focusing on the antimicrobial efficacy of Vetiver oil in relation to its this compound and α-vetivone content, and outlines the standard experimental protocols required for such evaluations.

This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the antimicrobial potential of these specific natural compounds. Due to the lack of direct head-to-head data, this guide synthesizes information from studies on Vetiver essential oil to infer the potential contributions of this compound and α-vetivone to its overall efficacy.

Data Presentation: Antimicrobial Activity of Vetiver Essential Oil

Direct quantitative data on the antimicrobial activity of isolated this compound and α-vetivone is limited. However, by examining the efficacy of Vetiver essential oils with varying compositions, we can begin to infer the potential roles of these key constituents. The following table summarizes the Minimum Inhibitory Concentration (MIC) of Vetiver oil from various studies, alongside the reported percentages of this compound and α-vetivone.

Microorganism Vetiver Oil MIC (µg/mL) This compound (%) in Oil α-Vetivone (%) in Oil Reference
Staphylococcus aureus39 - 78Not specifiedNot specified[1]
Bacillus subtilis312.5Not specifiedNot specified[1]
Escherichia coli15.63Not specifiedNot specified[2]
Escherichia coli312.5Not specifiedNot specified[1]
Pseudomonas aeruginosa2500Not specifiedNot specified[1]
Enterococcus faecalis31.25Not specifiedNot specified[2]
Proteus vulgaris15.63Not specifiedNot specified[2]
Prevotella intermedia ATCC 4904622.0 ± 6.2530.0 ± 0.3Not Reported[3]
Aggregatibacter actinomycetemcomitans ATCC 4371722.0 ± 6.2530.0 ± 0.3Not Reported[3]
Fusobacterium nucleatum ATCC 2558650.0 ± 0.030.0 ± 0.3Not Reported[3]
Porphyromonas gingivalis ATCC 3327762.5 ± 25.030.0 ± 0.3Not Reported[3]

Note: The variability in MIC values can be attributed to differences in the chemical composition of the oil, the specific microbial strains tested, and inter-laboratory methodological variations.

One review has noted that this compound, along with zizanoic acid, demonstrated significant antimycobacterial activity against drug-resistant strains of Mycobacterium smegmatis and the virulent H37Rv strain of Mycobacterium tuberculosis, though specific MIC values were not provided.[4][5] This suggests this compound is a promising candidate for further investigation as a standalone antimicrobial agent. The antimicrobial activity of α-vetivone is less characterized in isolation, with its contribution often being inferred from its presence in active essential oils.[3][6][7]

Experimental Protocols

To ensure reproducibility and enable comparison across studies, standardized methods are critical. The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.[8][9]

Broth Microdilution Method for MIC and MBC Determination:
  • Preparation of Test Material: A stock solution of the isolated compound (e.g., this compound or α-vetivone) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure solubility.[10] For essential oils or lipophilic compounds, an emulsifier like Tween 80 may be added to the broth to create a stable emulsion.[9]

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[8][10] This creates a gradient of decreasing concentrations of the test compound across the plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (typically adjusted to a 0.5 McFarland standard, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL).[9][11]

  • Controls: Positive controls (wells with bacteria and growth medium but no test compound) and negative controls (wells with growth medium only) are included on each plate to ensure the validity of the results.[9][10]

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 24 hours at 37°C for many bacteria).[10]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.[8] This can be assessed visually or by using a plate reader. A bacterial growth indicator like resazurin may also be added to aid visualization.[9]

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 5-10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).[8][10] This aliquot is then plated onto an agar medium and incubated.

  • MBC Reading: The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum, identified by the absence of colony growth on the agar plate.[10]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining MIC and MBC.

Antimicrobial_Assay_Workflow start Prepare Stock Solution (this compound / α-Vetivone in DMSO) dilute Perform 2-Fold Serial Dilutions of Stock Solution start->dilute culture Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension culture->inoculate plate Prepare 96-Well Plate with Growth Medium plate->dilute dilute->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture from clear wells onto _agar plates_ read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC: Lowest concentration that kills ≥99.9% of bacteria incubate_agar->read_mbc

Workflow for MIC and MBC determination via broth microdilution.

Potential Mechanisms of Action

While specific mechanistic pathways for this compound and α-vetivone are not yet fully elucidated, the antimicrobial action of terpenoids is generally attributed to their interaction with microbial cell structures. The lipophilic nature of these sesquiterpenoid compounds allows them to partition into the lipid bilayers of cell membranes. This intercalation can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids), and dissipation of the proton motive force, ultimately resulting in cell death. Further research is needed to confirm if this compound and α-vetivone follow this mechanism and to identify any specific intracellular targets they may have.

Conclusion and Future Directions

The available evidence strongly suggests that Vetiver essential oil is an effective antimicrobial agent against a range of bacteria. Its efficacy is likely due to the complex interplay of its constituent compounds, including the major components this compound and α-vetivone. However, a significant gap exists in the scientific literature regarding the individual antimicrobial activities of these purified sesquiterpenoids.

To advance the potential use of this compound and α-vetivone in drug development, future research should prioritize the following:

  • Direct Comparative Studies: Head-to-head comparisons of the MIC and MBC values of purified this compound and α-vetivone against a broad panel of clinically relevant microorganisms are essential.

  • Synergy Studies: Investigating the synergistic, additive, or antagonistic effects of these compounds when used in combination could reveal more potent antimicrobial formulations.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial effects will be crucial for their development as therapeutic agents.

By addressing these research gaps, the scientific community can fully characterize the antimicrobial potential of this compound and α-vetivone, paving the way for new applications in medicine and beyond.

References

Comparative Analysis of Khusimol Cross-Reactivity with Terpenoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known receptor interactions of Khusimol, a prominent sesquiterpene alcohol found in vetiver oil, and explores its potential cross-reactivity with other terpenoid-activated receptors. This objective comparison is supported by available experimental data for this compound and structurally related terpenoids, offering a framework for future research and drug discovery initiatives.

Introduction to this compound and Receptor Cross-Reactivity

This compound is a tricyclic sesquiterpene alcohol that is a major constituent of vetiver oil, an essential oil widely used in perfumery and traditional medicine.[1][2] Its primary pharmacological characterization identifies it as a competitive antagonist of the vasopressin V1a receptor.[3] Given the structural diversity of terpenoids and their known interactions with a range of receptor systems, understanding the potential for this compound to exhibit cross-reactivity with other terpenoid receptors is crucial for a comprehensive assessment of its pharmacological profile and for identifying potential off-target effects or novel therapeutic applications.

This guide focuses on comparing the interaction of this compound with its known target, the vasopressin V1a receptor, against its potential interactions with cannabinoid (CB) receptors and transient receptor potential (TRP) channels, which are recognized targets for other terpenoids.

Quantitative Comparison of Receptor Interactions

The following table summarizes the known binding affinities and functional activities of this compound and other representative terpenoids on selected receptors. It is important to note that while data for this compound's activity on the V1a receptor is established, its interaction with cannabinoid and TRP channels has not been extensively reported in the literature. Therefore, data from structurally related sesquiterpenoids, such as β-caryophyllene and drimane sesquiterpenes, are included to provide a basis for potential cross-reactivity.

CompoundReceptorAssay TypeParameterValue
This compound Vasopressin V1aRadioligand BindingKi50 µM[3]
Cannabinoid CB1--Data Not Available
Cannabinoid CB2--Data Not Available
TRPA1--Data Not Available
β-Caryophyllene Cannabinoid CB2Radioligand BindingKi155 nM
Drimane Sesquiterpenes (e.g., Polygodial) TRPA1Calcium ImagingEC504.5 ± 1.0 µM[4]
Arginine Vasopressin (AVP) Vasopressin V1aRadioligand BindingKd0.4 nM
CP55,940 (Synthetic Cannabinoid) Cannabinoid CB1Radioligand BindingKi0.94 nM
Cannabinoid CB2Radioligand BindingKi0.69 nM
AITC (Allyl isothiocyanate) TRPA1ElectrophysiologyEC501-10 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of cross-reactivity studies for this compound.

Radioligand Binding Assay for Vasopressin V1a Receptor

This protocol is adapted from studies characterizing ligand binding to the V1a receptor.

Objective: To determine the binding affinity (Ki) of this compound for the vasopressin V1a receptor.

Materials:

  • HEK293 cells stably expressing the human vasopressin V1a receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Non-specific binding control: 1 µM unlabeled Arginine Vasopressin (AVP).

  • This compound stock solution (in DMSO).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293-V1aR cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge at 500 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the pellet (membrane fraction) in assay buffer. Determine protein concentration using a Bradford assay.

  • Binding Assay: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-AVP (at a final concentration near its Kd), and 50 µL of varying concentrations of this compound or unlabeled AVP (for competition curve).

  • Initiate Reaction: Add 50 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of 1 µM unlabeled AVP) from total binding. Determine the IC50 value for this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Cannabinoid Receptors (CB1/CB2)

This protocol describes a method to assess the functional activity of this compound at Gαi-coupled cannabinoid receptors.

Objective: To determine if this compound acts as an agonist or antagonist at CB1 or CB2 receptors by measuring its effect on forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Assay medium: Serum-free F-12 Ham's medium.

  • Forskolin (adenylyl cyclase activator).

  • CP55,940 (CB1/CB2 receptor agonist).

  • This compound stock solution (in DMSO).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free assay medium and incubate for at least 4 hours.

  • Agonist Mode: To test for agonist activity, add varying concentrations of this compound to the cells and incubate for 30 minutes at 37°C.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for 30 minutes, followed by the addition of a fixed concentration of CP55,940 (EC80). Incubate for another 30 minutes at 37°C.

  • cAMP Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for 15 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: For agonist mode, plot the cAMP concentration against the this compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the CP55,940 response against the this compound concentration to determine the IC50.

Calcium Imaging Assay for TRPA1 Channel Activity

This protocol is designed to measure the activation of TRPA1 channels by monitoring intracellular calcium influx.

Objective: To determine if this compound can activate or modulate the TRPA1 channel.

Materials:

  • HEK293 cells transiently or stably expressing the human TRPA1 channel.

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Allyl isothiocyanate (AITC) or cinnamaldehyde (TRPA1 agonists).

  • This compound stock solution (in DMSO).

  • Fluorescence plate reader or microscope with calcium imaging capabilities.

Procedure:

  • Cell Plating: Seed the TRPA1-expressing cells onto black-walled, clear-bottom 96-well plates.

  • Dye Loading: Incubate the cells with the fluorescent calcium indicator in assay buffer for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence for a few cycles.

  • Compound Addition: Add varying concentrations of this compound (for agonist testing) or a fixed concentration of AITC with or without pre-incubation with this compound (for antagonist testing).

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F0) as (F - F0) / F0. For agonist activity, determine the EC50 from the dose-response curve. For antagonist activity, determine the IC50.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

experimental_workflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 In Silico Analysis cluster_3 Lead Optimization start This compound receptor_panel Panel of Terpenoid Receptors (V1a, CB1, CB2, TRPA1, etc.) start->receptor_panel Test Compound binding_assay Radioligand Binding Assays receptor_panel->binding_assay functional_assays Functional Assays (cAMP, Calcium Imaging) binding_assay->functional_assays Active Compounds activity Determine Agonist/ Antagonist Activity functional_assays->activity docking Molecular Docking activity->docking sar Structure-Activity Relationship (SAR) docking->sar receptor_models Receptor 3D Models receptor_models->docking V1aR_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum V1aR Vasopressin V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates Targets Ca_store Ca2+ Store IP3R->Ca_store Releases Ca2+ Ca_cytosol [Ca2+]i Increase Ca_store->Ca_cytosol This compound This compound (Antagonist) This compound->V1aR Binds & Inhibits AVP Vasopressin (AVP) (Agonist) AVP->V1aR Binds & Activates Ca_cytosol->Cellular_Response Mediates

References

A Comparative Analysis of Khusimol and Commercial Anti-inflammatory Drugs: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of Khusimol, a natural sesquiterpene alcohol found in vetiver oil, with established commercial non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present available experimental data, outline detailed methodologies for key assays, and illustrate the underlying signaling pathways.

Executive Summary

Commercial NSAIDs primarily function by inhibiting COX enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation. In contrast, evidence suggests that this compound and its parent essential oil exert their anti-inflammatory effects through the modulation of critical signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), and by reducing the expression of various pro-inflammatory mediators.

Data Presentation

Table 1: In Vitro Efficacy of Commercial Anti-inflammatory Drugs (NSAIDs)
DrugTargetIC50 Value (µM)Source
Ibuprofen COX-113[1]
COX-2344[1]
Celecoxib COX-115[2]
COX-20.04[2]
Diclofenac COX-10.611[3]
COX-20.63[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of Chrysopogon zizanioides Essential Oil (Containing this compound)
AssayModelTreatmentDosageResultSource
Leukocyte MigrationCarrageenan-induced peritonitis in miceC. zizanioides Essential Oil25 mg/kg34.7% inhibition[4]
50 mg/kg35.4% inhibition[4]
100 mg/kg62.5% inhibition[4]
Pro-inflammatory MediatorsLPS-stimulated RAW 264.7 macrophagesC. zizanioides Essential Oil12.5 µg/mLCOX-2 expression ↓ (~75%)iNOS expression ↓ (~67%)Nitric Oxide production ↓ (to 26.5%)[5]
Pro-inflammatory CytokinesLPS-stimulated RAW 264.7 macrophagesC. zizanioides Essential Oil12.5 µg/mLTNF-α expression ↓ (≥23%)IL-1β expression ↓ (up to 81%)[5]

Note: The data for Chrysopogon zizanioides essential oil reflects the activity of the whole oil, of which this compound is a major component. Quantitative data for isolated this compound is limited.

Signaling Pathways and Mechanisms of Action

Commercial NSAIDs: Inhibition of the Cyclooxygenase Pathway

Ibuprofen, a non-selective NSAID, inhibits both COX-1 and COX-2 enzymes.[5] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6] Celecoxib is a selective COX-2 inhibitor, which allows it to reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[2]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins Ibuprofen Ibuprofen (Non-selective NSAID) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 Inhibits

Mechanism of Action for Commercial NSAIDs.
This compound: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound-containing vetiver oil are attributed to its ability to modulate key intracellular signaling pathways.[5] It has been shown to suppress the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[5] Furthermore, natural compounds have been shown to modulate the MAPK signaling pathway, which is also critically involved in the inflammatory response.

cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Inflammatory_Stimuli->MAPK_Pathway IKK IKK Inflammatory_Stimuli->IKK NFkB NF-κB MAPK_Pathway->NFkB Activates IkB_P IκB (Phosphorylated) IKK->IkB_P Phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IkB_P NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-1β) Nucleus->Gene_Expression Induces This compound This compound This compound->MAPK_Pathway Inhibits This compound->IKK Inhibits

Proposed Anti-inflammatory Mechanism of this compound.

Experimental Protocols

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe)

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and known inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound and a known inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound and the known inhibitor.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • Recombinant COX-2 enzyme

    • COX Probe

    • Diluted test compound or known inhibitor (or solvent for control)

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Reaction: Add arachidonic acid solution to each well to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the in vivo anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • Test compound (e.g., this compound) and standard drug (e.g., Ibuprofen)

  • Vehicle (e.g., saline, Tween 80)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound at various doses.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide production in stimulated macrophages.

Objective: To evaluate the effect of a test compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound)

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plate

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound.

Western Blot for NF-κB and MAPK Signaling Pathways

This protocol allows for the visualization of the activation (phosphorylation) of key proteins in these pathways.

Objective: To determine if a test compound inhibits the activation of NF-κB and MAPK signaling proteins.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the test compound on protein activation.

Experimental Workflow Diagram

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay COX_Assay COX-2 Inhibition Assay Data_Analysis Data Analysis & Comparison COX_Assay->Data_Analysis NO_Assay Nitric Oxide Assay NO_Assay->Data_Analysis Western_Blot Western Blot (NF-κB, MAPK) Western_Blot->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema Paw_Edema->Data_Analysis Compound_Source Test Compound (e.g., this compound) Compound_Source->COX_Assay Compound_Source->NO_Assay Compound_Source->Western_Blot Compound_Source->Paw_Edema

General Experimental Workflow for Evaluating Anti-inflammatory Agents.

Conclusion

The available evidence suggests that this compound possesses significant anti-inflammatory properties that are mechanistically distinct from those of conventional NSAIDs. While NSAIDs directly target the enzymatic activity of COX enzymes, this compound appears to exert its effects by modulating upstream signaling pathways, specifically the NF-κB and MAPK pathways, leading to a broad-spectrum reduction of pro-inflammatory mediators.

For drug development professionals, this compound represents a promising lead compound. However, further research is imperative to fully elucidate its pharmacological profile. Specifically, studies determining the IC50 values of isolated this compound on COX-1 and COX-2 are crucial for a direct and quantitative comparison with existing NSAIDs. Furthermore, comprehensive dose-response studies in various in vivo models of inflammation are necessary to establish its therapeutic potential and safety profile. The detailed experimental protocols provided in this guide offer a framework for conducting such essential preclinical investigations.

References

Structural Activity Relationship of Khusimol and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khusimol, a naturally occurring sesquiterpene alcohol, is a principal component of vetiver essential oil, extracted from the roots of the Chrysopogon zizanioides plant. This complex tricyclic compound is a significant contributor to the characteristic woody and earthy aroma of vetiver oil and has garnered scientific interest for its diverse biological activities. Vetiver oil, and by extension this compound, has demonstrated promising antioxidant, anti-inflammatory, and antimicrobial properties.

This guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, drawing insights from the broader class of sesquiterpenoids due to the limited availability of studies on synthetic this compound analogs. It aims to serve as a valuable resource for researchers in drug discovery and development by summarizing the known biological activities, proposing potential avenues for synthetic modification, and detailing relevant experimental protocols.

Chemical Structure of this compound

This compound possesses a unique tricyclic zizaane skeleton, characterized by a primary alcohol functional group. This structure provides a scaffold for a variety of chemical modifications to explore and enhance its biological efficacy.

Chemical Structure of this compound

Comparative Biological Activity

While specific studies directly comparing this compound and its synthetic analogs are scarce, extensive research on vetiver essential oil provides significant insights into the biological potential of this compound. The following tables summarize the key biological activities attributed to vetiver oil, with this compound being a major active constituent.

Antioxidant Activity

The antioxidant properties of vetiver oil, largely attributed to its sesquiterpenoid content including this compound, have been evaluated using various in vitro assays.

Compound/ExtractAssayIC50 / ActivityReference
Vetiver Essential OilDPPH Radical ScavengingIC50: ~184-185 µg/mL[1]
Vetiver Essential OilABTS Radical Scavenging-[1]
Vetiver Essential OilMetal ChelatingModerate Activity[1]
Vetiver Essential OilTotal Antioxidant Capacity75.5% at 0.1 mg/mL[1]
Anti-inflammatory Activity

Vetiver oil has demonstrated significant anti-inflammatory effects, suggesting the potential of this compound as a lead compound for the development of novel anti-inflammatory agents.

Compound/ExtractModelKey FindingsReference
Vetiver Essential OilLPS-stimulated RAW 264.7 macrophagesReduction in Nitric Oxide (NO) production[1]
Vetiver Essential OilCarrageenan-induced paw edema in ratsInhibition of edema formation[1]
Vetiver Essential OilFreund's adjuvant-induced arthritis in ratsReduction in arthritic symptoms[1]
Antimicrobial Activity

The antimicrobial properties of vetiver oil have been documented against a range of bacteria and fungi, highlighting the potential of this compound and its derivatives as antimicrobial agents.

Compound/ExtractMicroorganismMIC (Minimum Inhibitory Concentration)MBC (Minimum Bactericidal Concentration)Reference
Vetiver Essential OilStaphylococcus aureus--[1]
Vetiver Essential OilEscherichia coli--[1]
Vetiver Essential OilCandida albicans--[1]

Structural Activity Relationship (SAR) Insights from Related Sesquiterpenoids

In the absence of direct SAR studies on this compound analogs, we can extrapolate potential structure-activity relationships from research on other sesquiterpenoids.

  • The Hydroxyl Group: The primary alcohol in this compound is a key site for modification. Esterification or etherification of this group could modulate the compound's lipophilicity, potentially influencing its bioavailability and cell membrane permeability. The polarity of this group is likely crucial for its interaction with biological targets.

  • The Tricyclic Core: The rigid zizaane skeleton is a defining feature of this compound. Modifications to this core, such as the introduction of new functional groups or alterations in stereochemistry, could significantly impact biological activity. However, such modifications are synthetically challenging.

  • The Exocyclic Methylene Group: The double bond in the structure presents another site for chemical modification, such as through epoxidation or hydrogenation. These changes would alter the shape and electronic properties of the molecule, likely affecting its binding to target proteins.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound analogs. Below are representative protocols for key experiments.

Synthesis of this compound Analogs (General Approach)

Protocol: Esterification of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Add the desired acyl chloride or acid anhydride (1.1-1.5 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equivalents), to scavenge the acid byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure ester analog.

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Assays

1. Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound or its analogs in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system, which involves mixing equal volumes of the supernatant with 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.

3. Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: Prepare a two-fold serial dilution of this compound or its analogs in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

The anti-inflammatory effects of many sesquiterpenoids are mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and COX-2. Many sesquiterpenoids are known to inhibit the NF-κB pathway at various points, including the inhibition of IKK activation or the prevention of IκB degradation.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->IkB releases NFkB_IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes activates This compound This compound & Analogs This compound->IKK inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound and its analogs via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound, a key constituent of vetiver oil, exhibits a range of promising biological activities. While the direct exploration of its synthetic analogs is still in its infancy, the foundational knowledge of its inherent properties and the broader understanding of sesquiterpenoid SAR provide a strong basis for future research. The synthesis and evaluation of a library of this compound derivatives, focusing on modifications of the primary alcohol and the exocyclic methylene group, are warranted to elucidate clear structure-activity relationships. Such studies, guided by the experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this fascinating natural product and its synthetic counterparts. The development of potent and selective analogs could lead to novel therapeutic agents for the treatment of inflammatory diseases, microbial infections, and conditions associated with oxidative stress.

References

Comparative study of Khusimol content in different vetiver chemotypes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Khusimol Content in Different Vetiver Chemotypes for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of this compound content in various vetiver (Chrysopogon zizanioides) chemotypes, defined by their geographical origin. It is intended for researchers, scientists, and professionals in drug development interested in the variability and sourcing of this valuable sesquiterpenoid. The information is compiled from various scientific studies and presents quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and biosynthetic pathway.

Data Presentation: this compound Content in Vetiver Chemotypes

The concentration of this compound in vetiver essential oil is significantly influenced by the plant's geographical origin, which gives rise to distinct chemotypes. The following table summarizes the reported this compound content in vetiver oils from various locations.

Vetiver Chemotype (Geographical Origin)This compound Content (%)Reference(s)
Brazil30.0 ± 0.3[1][2]
China3.4 - 13.7[2][3]
Haiti3.4 - 13.7[2][3]
India (North)Present (qualitative)
India (South)12 - 17
Indonesia (Java)3.4 - 13.7[2][3]
Madagascar3.4 - 13.7[2][3]
Mexico3.4 - 13.7[2][3]
Reunion3.4 - 13.7[2][3]
Salvador3.4 - 13.7[2][3]
Sri Lanka (cultivated in Northeast Thailand)12.7[1][4]
EgyptMajor Component[5]

Note: The quality and chemical composition of vetiver oil, including its this compound content, can be influenced by factors such as harvest time, crop age, and distillation methods[6].

Experimental Protocols

The following sections detail the methodologies for the extraction of vetiver essential oil and the quantification of this compound.

Extraction of Vetiver Essential Oil

Several methods are employed for the extraction of essential oils from vetiver roots. The choice of method can impact the yield and chemical profile of the oil, including the concentration of this compound.

  • Hydrodistillation: This method involves the complete immersion of the vetiver root material in water, which is then boiled. The resulting steam, carrying the volatile essential oil components, is condensed and collected. While this method is economical for small-scale operations, it can sometimes lead to the degradation of thermally sensitive compounds[6][7].

  • Steam Distillation: In this process, steam generated in a separate boiler is passed through the vetiver root material. This method allows for better control over temperature and pressure compared to hydrodistillation and is suitable for large-scale production[6]. The yield of essential oil from steam distillation is typically between 0.8% and 1.2%[6].

  • Solvent Extraction: This technique uses organic solvents, such as hexane, to dissolve the essential oil from the plant material. Solvent extraction can yield a higher amount of oil (around 1.6% to 2% with hexane) but may also extract non-volatile compounds and leave solvent residues if not properly executed[7].

  • Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide (CO2) as a solvent. SFE is known for producing high-quality extracts with minimal degradation of compounds. It can yield significantly more oil than hydrodistillation and contains minimal undesirable components like zizanoic acid, while preserving valuable compounds like nootkatone and this compound[7].

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for identifying and quantifying the chemical components of vetiver essential oil, including this compound.

  • Sample Preparation: A dilute solution of the vetiver essential oil is prepared in a suitable solvent, such as hexane or ethanol.

  • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer is used for the analysis.

  • Gas Chromatography (GC) Conditions:

    • Column: A capillary column with a non-polar or semi-polar stationary phase is typically used. An example is a ZB-35 MS capillary column (35% phenyl polysiloxane), with dimensions of 30.0 m length, 0.25 mm internal diameter, and 0.25 µm film thickness[8].

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min)[8].

    • Injector: The sample is injected in splitless mode to ensure that all of the sample enters the column, which is important for quantitative analysis. The injector temperature is typically set high enough to vaporize the sample without causing degradation (e.g., 250°C)[8].

    • Oven Temperature Program: A temperature gradient is used to separate the different components of the oil. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate[8].

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Mass Analyzer: A quadrupole or other type of mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detector: An electron multiplier detector is used to detect the ions.

    • Data Acquisition: The mass spectra of the eluting compounds are recorded.

  • Compound Identification and Quantification:

    • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the mass spectrum with entries in a spectral library, such as the NIST or WILEY libraries[8].

    • Quantification: The percentage of this compound in the oil is determined by measuring the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area. For more accurate quantification, an internal or external standard method can be employed.

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

The following diagram illustrates the general workflow for a comparative study of this compound content in different vetiver chemotypes.

experimental_workflow cluster_collection 1. Sample Collection cluster_extraction 2. Essential Oil Extraction cluster_analysis 3. Chemical Analysis cluster_quantification 4. Data Analysis cluster_comparison 5. Comparative Study Vetiver_Roots Vetiver Roots from Different Geographical Origins Extraction Extraction Method (e.g., Steam Distillation) Vetiver_Roots->Extraction Processing GC_MS GC-MS Analysis Extraction->GC_MS Sample Injection Quantification Identification and Quantification of this compound GC_MS->Quantification Data Acquisition Comparison Comparison of this compound Content across Chemotypes Quantification->Comparison Data Interpretation

Caption: Experimental workflow for comparing this compound content.

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound in vetiver.

khusimol_biosynthesis cluster_pathway This compound Biosynthesis cluster_enzymes Enzymes FPP Farnesyl pyrophosphate (FPP) Zizaene Zizaene FPP->Zizaene catalyzed by This compound This compound Zizaene->this compound oxidized by Zizaene_Synthase Zizaene Synthase Zizaene_Synthase->FPP Cytochrome_P450 Cytochrome P450 Cytochrome_P450->Zizaene

References

Safety Operating Guide

Proper Disposal of Khusimol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of Khusimol in a laboratory setting.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

This compound is a sesquiterpene alcohol found in vetiver oil.[1] While some informal sources suggest that no special disposal is required, this advice is contradicted by formal safety data sheets (SDS) for vetiver oil, which contains this compound. It is imperative to follow the more stringent guidelines outlined in official safety documents and local regulations.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₁₅H₂₄O
Molar Mass 220.356 g/mol
Appearance Oily liquid
Density 0.974 - 1.02 g/cm³[2]
Boiling Point 150 °C (at 0.02 mmHg), 313.2 °C (at 760 mmHg)[2]
Flash Point 119.7 °C[2]
Solubility in Water Immiscible
Solubility in Organic Solvents Soluble

Experimental Protocols for Disposal

Disposal of Small Spills:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Wear Personal Protective Equipment (PPE): At a minimum, wear protective gloves, safety glasses, and a lab coat.

  • Contain the Spill: Use an inert absorbent material such as dry clay, sand, or diatomaceous earth to contain the spill.[3]

  • Absorb the this compound: Absorb the spilled liquid with the absorbent material.

  • Collect the Waste: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Dispose of the sealed container and any contaminated cleaning materials in accordance with local, regional, and national environmental regulations.[3] Do not pour down the drain.[4]

Disposal of Unused this compound:

  • Consult Local Regulations: Before disposal, consult your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal.

  • Package for Disposal: Place the unused this compound in its original container or a compatible, tightly sealed, and clearly labeled waste container.

  • Arrange for Pickup: Contact your institution's hazardous waste disposal service to arrange for pickup.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Khusimol_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_spill_procedure Spill Cleanup Procedure cluster_bulk_procedure Unused Product Disposal cluster_final_disposal Final Disposal start This compound Waste Identified assess_spill Is it a small spill? start->assess_spill ventilate Ensure Ventilation & Wear PPE assess_spill->ventilate Yes consult_reg Consult Institutional & Local Regulations assess_spill->consult_reg No contain Contain with Inert Absorbent ventilate->contain collect Collect in Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose via Hazardous Waste Service decontaminate->dispose package Package in Sealed, Labeled Container consult_reg->package package->dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Khusimol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Khusimol, a comprehensive understanding of safety protocols is paramount. While specific toxicity data for isolated this compound is limited, guidance can be drawn from the safety profiles of Vetiver oil, its primary natural source.[1] This document provides essential safety and logistical information for the handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Essential Personal Protective Equipment (PPE)

When handling this compound, a cautious approach mirroring the protocols for Vetiver oil is recommended. The following table summarizes the necessary personal protective equipment to mitigate potential exposure.

Body Part Required PPE Specification Rationale
Hands Chemical-resistant glovesNitrile or neoprene are suitable choices.[2] Avoid latex, leather, and fabric gloves.[2]Prevents skin contact, which is a primary route of exposure for many chemicals.[3]
Eyes Safety glasses with side shields or chemical splash gogglesMust meet EN 166 standards.[4]Protects against accidental splashes of the oily liquid.[5]
Body Laboratory coat or chemical-resistant overallsLong-sleeved to cover the entire body from wrists to ankles.[5]Minimizes the risk of skin contact with spills or splashes.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or insufficient ventilation.If required, use a NIOSH/MSHA approved respirator.[4][5]This compound is an oily liquid with a low vapor pressure, but inhalation of aerosols or vapors should be avoided.[6]

Operational Plan for Safe Handling and Disposal

A systematic approach to the lifecycle of this compound in the laboratory, from receipt to disposal, is critical for maintaining a safe working environment.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. This compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7] The container should be tightly sealed to prevent oxidation and contamination.

Handling and Use

All handling of this compound should be conducted in a well-ventilated fume hood.[7] Avoid direct contact with skin and eyes by wearing the appropriate PPE.[8] After handling, wash hands thoroughly with soap and water.[7]

Disposal

While some sources suggest that small quantities of this compound can be diluted with water and poured down the drain, it is best practice to adhere to local regulations for chemical waste disposal. Collect waste this compound and any contaminated materials in a designated, labeled container for hazardous chemical waste.[7]

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and decisive action is required to contain the spill and prevent exposure. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Reporting Decontamination & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Ensure safety of others Assess Assess the Spill Alert->Assess Evaluate size and risk Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain the Spill Don_PPE->Contain Prevent spreading Absorb Absorb with Inert Material Contain->Absorb e.g., sand or vermiculite Collect Collect and Containerize Waste Absorb->Collect Use non-sparking tools Decontaminate Decontaminate the Area Collect->Decontaminate Clean with soap and water Dispose Dispose of Waste Properly Decontaminate->Dispose Follow institutional guidelines Report Report the Incident Dispose->Report Document for safety records

Diagram of the this compound spill management workflow.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental protocols.

Property Value Reference
Chemical Formula C15H24O
Molar Mass 220.356 g/mol
Appearance Oily liquid
Boiling Point 150 °C (at 0.02 mmHg)
Density 0.974 g/cm³
Solubility in Water Immiscible
Solubility in Organic Solvents Soluble
Flash Point 119.7 °C[6]
Vapor Pressure ~0 mmHg

By adhering to these guidelines, laboratory professionals can work safely with this compound, minimizing risks and fostering a secure research environment. Continuous review of safety procedures and staying informed about any new toxicological data are recommended best practices.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Khusimol
Reactant of Route 2
Khusimol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.